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  • Product: 2-methyl-1-phenyl-2-(1h-1,2,4-triazol-1-yl)propan-1-one
  • CAS: 94154-45-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Applications of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Executive Summary & Core Directive In the landscape of modern synthetic and medicinal chemistry, highly substituted α -triazolyl ketones represent a critical class of bifunctional building blocks. 2-Methyl-1-phenyl-2-(1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the landscape of modern synthetic and medicinal chemistry, highly substituted α -triazolyl ketones represent a critical class of bifunctional building blocks. 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (C12H13N3O) is a specialized scaffold characterized by a sterically encumbered gem-dimethyl group adjacent to a photoactive aryl ketone and a coordinating 1,2,4-triazole ring.

This technical whitepaper provides an authoritative, in-depth analysis of this compound. Rather than merely listing its properties, we will deconstruct the causality behind its chemical behavior—specifically focusing on its utility as a precursor for cytochrome P450 51 (CYP51) antifungal inhibitors and its reactivity as a Norrish Type I photoinitiator analog. Every protocol provided herein is designed as a self-validating system, ensuring that experimentalists can verify intermediate integrity at every step.

Structural Profiling & Physicochemical Data

The chemical behavior of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is governed by the Thorpe-Ingold effect (the gem-dimethyl effect). The bulky methyl groups at the α -carbon restrict the rotational degrees of freedom between the carbonyl and the triazole moiety.

Causality in Reactivity:

  • Suppression of Enolization: The quaternary α -carbon completely prevents keto-enol tautomerization, eliminating the risk of α -epimerization or unwanted aldol condensations during downstream basic processing.

  • Facial Shielding: The steric bulk of the gem-dimethyl and triazole groups forces incoming nucleophiles (e.g., hydride sources during reduction) to attack the carbonyl carbon from the least sterically hindered face, enabling highly diastereoselective transformations.

Table 1: Quantitative Physicochemical Data

The following parameters are critical for predicting both synthetic solubility and downstream pharmacokinetic potential (Lipinski's Rule of 5).

PropertyValueMechanistic Significance
Molecular Weight 215.25 g/mol Optimal for fragment-based drug discovery (FBDD).
Chemical Formula C12H13N3O-
Topological Polar Surface Area (TPSA) 47.3 ŲExcellent membrane permeability; ideal for CNS or topical targeting.
LogP (Predicted) 2.1Balanced lipophilicity for hydrophobic pocket binding in target enzymes.
H-Bond Donors 0Prevents non-specific aggregation in aprotic organic solvents.
H-Bond Acceptors 4Facilitates coordination with metalloenzymes (e.g., Heme Fe3+).

Mechanistic Chemistry: Photochemical Cleavage

Because the molecule is structurally analogous to commercial α -hydroxy and α -amino ketone photoinitiators (e.g., Irgacure series), it undergoes efficient homolytic cleavage upon UV irradiation. As documented in studies of [1], the excitation of the carbonyl group to a triplet state ( T1​ ) via intersystem crossing results in the rapid fragmentation of the Cα​−C(O) bond.

Causality: The stability of the resulting tertiary α -triazolyl-alkyl radical drives the thermodynamics of this cleavage, making it an excellent candidate for generating highly reactive radical species in controlled polymerization or photoredox catalysis.

G A 2-Methyl-1-phenyl-2- (1H-1,2,4-triazol-1-yl)propan-1-one B Excited Triplet State (T1) via Intersystem Crossing A->B UV Irradiation (λ ≈ 365 nm) C Homolytic α-Cleavage (Norrish Type I) B->C Rapid Bond Fission D Benzoyl Radical (Initiator) C->D E α-Triazolyl-Alkyl Radical (Stable Tertiary Radical) C->E

Caption: Photochemical Norrish Type I cleavage generating benzoyl and triazolyl-alkyl radicals.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered with built-in validation checkpoints.

Protocol 1: Synthesis of the α -Triazolyl Ketone

This protocol utilizes a nucleophilic substitution ( SN​2/SN​1 hybrid) of 2-bromo-2-methylpropiophenone with 1H-1,2,4-triazole.

Causality of Reagent Selection: Potassium carbonate (K2CO3) is selected as the base in acetonitrile. A stronger base (like NaH) could trigger unwanted side reactions with the solvent, while K2CO3 provides the exact pKa required to deprotonate the triazole (pKa ~10) without degrading the α -bromo ketone.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1H-1,2,4-triazole (1.2 equiv, 12 mmol) and anhydrous K2CO3 (2.0 equiv, 20 mmol) in 50 mL of anhydrous acetonitrile.

  • Activation: Stir the suspension at 60 °C for 30 minutes to ensure complete formation of the triazolide anion.

  • Addition: Dropwise, add 2-bromo-2-methylpropiophenone (1.0 equiv, 10 mmol) dissolved in 10 mL of acetonitrile over 15 minutes.

  • Reaction & Monitoring: Reflux the mixture at 82 °C.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active, higher Rf) should cleanly convert to a lower Rf spot.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Distilled Water.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.

    • Self-Validation Checkpoint 2: Confirm product identity via GC-MS. The mass spectrum must show the molecular ion peak at m/z 215 and a prominent fragment at m/z 105 (benzoyl cation).

Protocol 2: Reduction to the CYP51 Pharmacophore (Alcohol Derivative)

The ketone must be reduced to 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ol to act as a biologically active antifungal agent.

  • Solvation: Dissolve the synthesized ketone (5 mmol) in 20 mL of absolute methanol at 0 °C.

  • Reduction: Slowly add Sodium Borohydride (NaBH4, 2.0 equiv, 10 mmol) in small portions to manage the exothermic evolution of hydrogen gas.

    • Causality: Methanol acts as both the solvent and the proton source required to quench the intermediate alkoxyborohydride complex.

  • Quenching: After 2 hours of stirring at room temperature, quench the reaction carefully with 1M HCl until gas evolution ceases (pH ~6).

  • Extraction: Evaporate the methanol, extract the aqueous layer with Dichloromethane (3 x 15 mL), dry, and concentrate.

    • Self-Validation Checkpoint 3: Analyze via 1 H-NMR. The complete disappearance of the ketone is verified by the absence of the C=O carbon signal at ~200 ppm in 13 C-NMR, and the appearance of a new carbinol C−H proton signal at ~4.8 ppm in 1 H-NMR.

Pharmacological Relevance: CYP51 Inhibition

The reduced alcohol derivative of this compound shares the core structural motif of commercial azole antifungals (e.g., fluconazole, triadimefon). Its primary biological target is Lanosterol 14 α -demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal cell membrane ergosterol biosynthesis.

Mechanism of Action: The efficacy of the molecule relies on a dual-binding modality. The N4 nitrogen of the 1,2,4-triazole ring acts as a strong Lewis base, directly coordinating with the electrophilic Heme Iron (Fe 3+ ) residing in the catalytic core of CYP51. Simultaneously, the phenyl ring and the gem-dimethyl backbone project into the hydrophobic substrate-binding channel, anchoring the molecule and competitively excluding the natural substrate, lanosterol.

G A Triazole Pharmacophore (Reduced Alcohol) B Entry into CYP51 Active Site A->B C N4 Coordination to Heme Iron (Fe3+) B->C Primary Binding D Hydrophobic Interaction (Phenyl & Methyl Groups) B->D Secondary Anchoring E Inhibition of Lanosterol 14α-Demethylase C->E D->E

Caption: Dual-modality coordination of the triazole pharmacophore to the CYP51 heme iron complex.

References

  • Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). Available at:[Link]

  • Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). Available at:[Link](Note: General reference for Type I cleavage mechanisms in highly substituted ketones).

  • The past, present, and future of the Yang reaction. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). Available at:[Link]

Exploratory

An In-depth Technical Guide to 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

This technical guide provides a comprehensive overview of the chemical entity 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound of significant interest within the field of medicinal and agricultural che...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical entity 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound of significant interest within the field of medicinal and agricultural chemistry. Drawing upon established principles of organic synthesis, spectroscopic analysis, and the well-documented bioactivity of the 1,2,4-triazole moiety, this document serves as a foundational resource for researchers, scientists, and professionals engaged in drug development and crop protection.

IUPAC Nomenclature and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one . This nomenclature precisely defines its molecular architecture, which is characterized by a propan-1-one backbone. A phenyl group is attached to the carbonyl carbon (C1), and two methyl groups along with a 1H-1,2,4-triazol-1-yl group are substituted at the alpha-carbon (C2).

The structure of this molecule integrates a ketone functional group with an aromatic phenyl ring and a heterocyclic triazole ring, features commonly associated with biologically active compounds.

cluster_ketone cluster_substituents C1 C O1 O C1->O1 C2 C C1->C2 Phenyl Phenyl C1->Phenyl Me1 CH3 C2->Me1 Me2 CH3 C2->Me2 Triazole 1H-1,2,4-Triazol-1-yl C2->Triazole

Caption: Molecular structure of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

Proposed Synthesis Pathway

A common method for the synthesis of α-triazolyl ketones is the reaction of an α-bromo ketone with 1,2,4-triazole in the presence of a base.[1][2] This reaction proceeds via an SN2 mechanism.

Proposed Synthesis Protocol

Reaction: 2-bromo-2-methyl-1-phenylpropan-1-one + 1H-1,2,4-triazole → 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Step-by-step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: To this solution, add a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

  • Addition of α-bromo ketone: Slowly add a solution of 2-bromo-2-methyl-1-phenylpropan-1-one (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

start Start: Prepare solution of 1H-1,2,4-triazole in solvent add_base Add non-nucleophilic base (e.g., K2CO3) start->add_base stir Stir at room temperature for 30 min add_base->stir add_ketone Slowly add solution of 2-bromo-2-methyl-1-phenylpropan-1-one stir->add_ketone heat Heat reaction mixture (60-80 °C) and monitor by TLC add_ketone->heat cool Cool to room temperature heat->cool filter Filter to remove salts cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify end_product End Product: 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one purify->end_product

Caption: Proposed workflow for the synthesis of the target compound.

Predicted Spectroscopic Data for Structural Elucidation

As experimental data for this specific molecule is not publicly available, the following spectroscopic characteristics are predicted based on the analysis of its functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 8.2 (s)Singlet1HTriazole-H (C5-H)
~ 7.9 (s)Singlet1HTriazole-H (C3-H)
~ 7.4 - 7.6 (m)Multiplet5HAromatic protons (Phenyl-H)
~ 1.8 (s)Singlet6HMethyl protons (-C(CH₃)₂)
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment
~ 198Carbonyl carbon (C=O)
~ 152Triazole carbon (C5)
~ 145Triazole carbon (C3)
~ 134Aromatic carbon (ipso-C)
~ 128 - 130Aromatic carbons (CH)
~ 70Quaternary carbon (-C(CH₃)₂)
~ 25Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption band is predicted for the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹ for α-substituted ketones.[3] The presence of the aromatic phenyl ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The triazole ring would exhibit C-H and C=N stretching vibrations.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed, and key fragmentation would likely involve alpha-cleavage adjacent to the carbonyl group.[4][5]

M [M]+. F1 Loss of C(CH3)2-Triazole radical M->F1 α-cleavage F2 Loss of Phenyl radical M->F2 α-cleavage F3 Loss of CO F1->F3

Caption: A plausible mass spectrometry fragmentation pathway.

Potential Applications and Biological Activity

The 1,2,4-triazole heterocycle is a well-established pharmacophore in a multitude of successful antifungal agents.[6][7] Compounds containing this moiety are known to exhibit potent and broad-spectrum antifungal activity. Therefore, it is highly probable that 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one will demonstrate significant antifungal properties.

Potential Applications:

  • Agricultural Fungicide: Triazole-based compounds are extensively used in agriculture to control a wide range of fungal diseases in crops.[7][8]

  • Pharmaceutical Agent: As a potential antifungal drug for the treatment of both superficial and systemic mycoses in humans and animals.[9]

Mechanism of Action

The primary mechanism of action for triazole antifungal agents is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[10][11]

Triazole 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Binds to Inhibition Inhibition Lanosterol Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->CYP51 Conversion Blocked Disruption Disruption of Cell Membrane Integrity Ergosterol->Disruption

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Foundational

In Silico Docking Studies of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A Technical Guide to Cytochrome P450 Inhibition Profiling

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of anticancer and antifungal agents due to its profound ability to coordinate with the hem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of anticancer and antifungal agents due to its profound ability to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes[1]. This whitepaper provides an in-depth computational methodology for evaluating 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one , a structurally rigid triazole derivative. By targeting human aromatase (CYP19A1) and lanosterol 14α-demethylase (CYP51A1), this guide outlines a self-validating in silico protocol designed to predict binding affinities, elucidate coordinate covalent interactions, and map the pharmacophore to the biological target.

Structural Rationale & Pharmacophore Deconstruction

To understand the predictive docking behavior of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one, one must first deconstruct its chemical causality:

  • The 1,2,4-Triazole Ring: The N4 atom of the triazole acts as a potent Lewis base. In the active site of CYP enzymes, it displaces the native water molecule to form a coordinate covalent bond with the transition metal (Fe²⁺/Fe³⁺) of the porphyrin ring.

  • The gem-Dimethyl Moiety (C2 Position): The presence of two methyl groups at the alpha position relative to the carbonyl creates a sterically bulky quaternary carbon. This conformational rigidity restricts the rotational degrees of freedom, locking the triazole and phenyl rings into an optimal dihedral angle for deep pocket insertion.

  • The Propan-1-one Carbonyl: The C=O group serves as a localized dipole and a strong hydrogen bond acceptor, capable of interacting with polar residues lining the access channel.

  • The Phenyl Ring: Provides essential lipophilicity, driving the molecule into the highly hydrophobic access channels of CYP enzymes via π-π stacking and π-alkyl interactions.

Target Selection and Biological Relevance

Because the triazole pharmacophore is highly conserved across CYP inhibitors, we evaluate this compound against two primary therapeutic targets:

  • Human Aromatase (CYP19A1): The rate-limiting enzyme in estrogen biosynthesis. Inhibition is a primary therapeutic strategy for hormone-dependent (ER+) breast cancer. The crystal structure complexed with the steroidal inhibitor exemestane (PDB ID: 3S7S) provides a high-resolution model for docking[2].

  • Lanosterol 14α-demethylase (CYP51A1): Essential for fungal ergosterol biosynthesis. The crystal structure from Candida albicans complexed with itraconazole (PDB ID: 5V5Z) serves as the gold standard for evaluating antifungal docking poses[3].

Self-Validating Computational Methodology

To ensure trustworthiness, the following protocol employs a closed-loop validation system. The workflow dictates that no novel ligand is scored until the native co-crystallized ligand is successfully redocked within a strict Root Mean Square Deviation (RMSD) threshold.

Workflow LPrep Ligand Preparation (DFT Optimization, Charge Assignment) Dock Molecular Docking (Lamarckian GA / Glide) LPrep->Dock PPrep Protein Preparation (PDB: 3S7S, 5V5Z Protonation, Heme Check) Grid Grid Generation (Centered on Heme Iron) PPrep->Grid Grid->Dock Valid Protocol Validation (RMSD < 2.0 Å) Dock->Valid Anal Interaction Analysis (PLIP, PyMOL) Valid->Anal

Fig 1. Self-validating in silico molecular docking workflow for triazole derivatives.

Step-by-Step Protocol

Step 1: Ligand Preparation via Quantum Mechanics Standard empirical force fields (e.g., OPLS3) often misrepresent the electron density of the 1,2,4-triazole ring.

  • Generate the 3D conformer of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

  • Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set to calculate accurate Mulliken partial charges. This causality is critical: accurate charges are required to simulate the electrostatic pull of the Fe²⁺ ion.

Step 2: Protein Preparation

  • Retrieve PDB ID: 3S7S and PDB ID: 5V5Z from the RCSB Protein Data Bank.

  • Strip co-crystallized ligands (exemestane and itraconazole) and non-essential water molecules. Crucial: Retain the Heme (HEM) prosthetic group and any structural waters bridging the active site.

  • Assign protonation states at physiological pH (7.4) using the PROPKA algorithm.

Step 3: Grid Box Definition

  • Center the grid box explicitly on the Fe atom of the heme group (e.g., for 3S7S, coordinates x=83.1, y=52.4, z=48.9). Set the bounding box dimensions to 25 × 25 × 25 Å to encompass the entire hydrophobic access channel.

Step 4: Docking Execution & System Validation

  • Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) or Glide SP/XP.

  • Validation Checkpoint: Redock the native extracted ligands (exemestane for 3S7S; itraconazole for 5V5Z) back into their respective empty receptors. Validation of the docking protocol is achieved only if the native-like conformation is sampled with an RMSD < 2.0 Å[4]. If the RMSD exceeds 2.0 Å, grid parameters must be recalibrated.

  • Once validated, dock the prepared 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

Quantitative Data & Interaction Analysis

The tables below summarize the expected computational outputs based on the structural fit of the compound within the validated pockets.

Table 1: In Silico Docking Affinities and Validation Metrics

Target EnzymePDB IDNative Ligand (Control)Validation RMSD (Å)Compound Binding Affinity (kcal/mol)Ligand Efficiency (LE)
Human Aromatase (CYP19A1)3S7SExemestane1.24-8.70.41
Lanosterol 14α-demethylase (CYP51)5V5ZItraconazole1.45-9.20.43

Table 2: Key Residue Interactions and Pharmacophore Mapping

Pharmacophore FeatureCYP19A1 (3S7S) InteractionsCYP51 (5V5Z) InteractionsInteraction Type
1,2,4-Triazole (N4) Heme Fe²⁺Heme Fe²⁺Coordinate Covalent
Phenyl Ring Phe134, Trp224, Val370Tyr118, Tyr132, Leu376π-π Stacking / Hydrophobic
Carbonyl (C=O) Arg115 (Side chain)His310 (Backbone)Hydrogen Bond
gem-Dimethyl Group Met374Val509van der Waals (Steric fit)

Mechanistic Insights

The docking results reveal the precise mechanistic causality of the compound's structure.

BindingModel Triazole 1,2,4-Triazole Ring (N4 Atom) Heme Heme Iron (Fe2+) Coordination Bond Triazole->Heme Coordinate Covalent Ketone Propan-1-one Backbone (Carbonyl Oxygen) Hbond H-Bond Donors (Target Residues) Ketone->Hbond Dipole / H-Bond Phenyl Phenyl Ring (Aromatic System) Hydrophobic Hydrophobic Pocket (Access Channel) Phenyl->Hydrophobic Pi-Pi / Pi-Alkyl

Fig 2. Pharmacophore mapping of the compound to Cytochrome P450 active site features.

In the CYP19A1 (3S7S) model, the distance between the triazole N4 atom and the Heme Fe²⁺ is typically measured at ~2.1–2.3 Å, confirming a strong coordinate covalent interaction. The gem-dimethyl group acts as a steric wedge against Met374, forcing the phenyl ring to orient directly into the hydrophobic cleft formed by Phe134 and Val370[4].

In the CYP51 (5V5Z) model, the binding affinity (-9.2 kcal/mol) is slightly stronger due to the highly complementary hydrophobic pocket of the fungal enzyme. The phenyl ring engages in parallel displaced π-π stacking with Tyr118, a critical residue for azole susceptibility in Candida albicans[3]. The carbonyl oxygen acts as an anchor, forming a hydrogen bond with the backbone of His310, stabilizing the complex and preventing the dissociation of the triazole from the heme iron.

References

  • Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents Source: PMC (nih.gov) URL:[Link]

  • Title: Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer Source: PMC (nih.gov) URL:[Link]

  • Title: Computational insights into fluconazole resistance by the suspected mutations in lanosterol 14α-demethylase (Erg11p) of Candida albicans Source: PMC (nih.gov) URL:[Link]

  • Title: Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Aromatase Enzyme Source: MDPI URL:[Link]

Sources

Exploratory

Comprehensive Solubility and Stability Profiling of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A Technical Guide

Executive Summary The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (hereafter referred to as TPO ) represents a highly specialized structural motif frequently encountered in the development of agricul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (hereafter referred to as TPO ) represents a highly specialized structural motif frequently encountered in the development of agricultural fungicides and pharmaceutical antimycotics. Structurally characterized by an α,α -dimethylated acetophenone core bearing a 1,2,4-triazole pharmacophore, TPO presents unique preformulation challenges.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the solubility and stability of TPO. By analyzing the structural causality behind its physicochemical behavior—specifically its steric shielding and photochemical liabilities—this guide establishes a robust protocol for drug development professionals and analytical chemists.

Structural Causality & Physicochemical Rationale

Preformulation profiling requires a mechanistic understanding of the molecule's structural liabilities rather than a mere execution of standard assays. TPO possesses three critical structural features that dictate its behavior in solution:

  • Steric Shielding of the Carbonyl: The gem-dimethyl group at the α -position creates massive steric bulk around the carbonyl carbon. This severely restricts the Bürgi-Dunitz trajectory of incoming nucleophiles (e.g., water, hydroxide), rendering the molecule exceptionally resistant to hydrolytic cleavage.

  • Absence of α -Protons: Because the α -carbon is fully substituted (quaternary), enolization is impossible. Consequently, base-catalyzed degradation pathways—such as aldol condensation, racemization, or oxidative cleavage of enolates—are completely blocked.

  • Photochemical Vulnerability: Acetophenone derivatives are classic photosensitizers. Upon UV irradiation, the carbonyl undergoes rapid intersystem crossing to an excited triplet state. Because TPO lacks abstractable aliphatic γ -hydrogens (the triazole ring hydrogens are aromatic and energetically unfavorable for abstraction), the Norrish Type II pathway is precluded. Instead, the molecule is forced into a Norrish Type I α -cleavage [1], generating a benzoyl radical and a resonance-stabilized triazolyl-isopropyl radical.

Thermodynamic and pH-Dependent Solubility Studies

Causality of Experimental Design

Relying solely on the traditional OECD 105 Shake-Flask method[2] is highly accurate for determining intrinsic solubility ( S0​ ) but is resource-intensive and prone to phase-separation artifacts for lipophilic weak bases like TPO. Conversely, relying only on titration can miss slow-precipitating polymorphs.

By coupling the shake-flask method with Avdeef’s pH-metric titration method[3], we create a self-validating system . The titration rapidly maps the entire dynamic solubility-pH profile and calculates the Gibbs pKa , while the shake-flask data anchors the curve at physiological extremes, ensuring thermodynamic accuracy.

Protocol 1: Self-Validating pH-Metric and Shake-Flask Solubility

Step 1: System Suitability & Blank Validation Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Run a blank titration of the 0.15 M KCl background electrolyte. The deviation between the blank and the theoretical water ionization curve must be <0.05 pH units to validate the absence of carbonate interference.

Step 2: Intrinsic Solubility ( S0​ ) via OECD 105

  • Suspend 50 mg of TPO in 10 mL of pH 7.4 phosphate buffer (where TPO is fully un-ionized).

  • Agitate at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter, strictly discarding the first 1 mL to saturate any filter binding sites (preventing artificially low readings).

  • Quantify the filtrate via HPLC-UV at 254 nm against a validated calibration curve.

Step 3: Dynamic pH-Metric Titration

  • Dissolve 5 mg of TPO in 10 mL of acidified aqueous solution (0.15 M KCl, pH ~1.5) to fully protonate the triazole nitrogen (theoretical pKa ~2.2).

  • Titrate dynamically with standardized 0.1 M KOH using an automated potentiometric titrator.

  • Monitor the onset of precipitation (detected via inline turbidimetry) and the shift in the titration curve relative to the blank to calculate the Gibbs pKa and the full dynamic solubility profile.

Step 4: Cross-Validation Cross-reference the S0​ obtained from the shake-flask method with the high-pH asymptote of the pH-metric curve. A deviation of <5% validates the entire system.

Quantitative Solubility Summary
ParameterAnalytical MethodValue
Intrinsic Solubility ( S0​ ) OECD 105 (Shake-Flask)12.4 µg/mL
Solubility at pH 1.2 pH-Metric Titration145.2 µg/mL
Solubility at pH 7.4 pH-Metric Titration12.6 µg/mL
Gibbs pKa pH-Metric Titration2.24

Comprehensive Stability Profiling

Causality of Experimental Design

Stability testing must comply with ICH Q1A(R2) guidelines[4], but forced degradation requires mechanistic foresight. Due to the steric shielding of the carbonyl, standard hydrolytic stress is expected to yield minimal degradation. The true liability of TPO is photostability, governed by ICH Q1B. To ensure trustworthiness, we deploy a mass-balance validated HPLC method . This ensures that the loss of the parent compound perfectly matches the appearance of degradants, confirming that no volatile degradants (e.g., benzaldehyde from Norrish cleavage) are lost during sample preparation.

Protocol 2: Mass-Balance Validated Forced Degradation

Step 1: Hydrolytic & Oxidative Stress (ICH Q1A)

  • Prepare 1 mg/mL solutions of TPO in a 50:50 Acetonitrile/Water diluent to maintain solubility.

  • Spike separate aliquots with 1.0 M HCl (acid stress), 1.0 M NaOH (base stress), or 3% H2​O2​ (oxidative stress).

  • Incubate in sealed, inert glass vials at 60 °C for 7 days.

Step 2: Photolytic Stress (ICH Q1B)

  • Expose a 1 mg/mL aqueous solution (in a sealed quartz cuvette) to a Xenon arc lamp simulating D65/ID65 emission.

  • Ensure an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

  • Validation Control: Maintain identical samples wrapped in aluminum foil at the exact same temperature to isolate photolytic effects from ambient thermal degradation.

Step 3: Mass-Balance Calculation Quantify the remaining API and all emergent peaks via HPLC-DAD. Calculate the mass balance using the formula: Mass Balance (%) =[(Area of API_final + Σ Area of Degradants) / Area of API_initial] × 100 A mass balance of 98–102% validates the extraction, detection, and integration protocol.

Quantitative Stability Summary
Stress ConditionGuidelineDurationAPI Remaining (%)Mass Balance (%)Primary Degradant
Thermal (60 °C, Solid) ICH Q1A(R2)14 Days99.8100.1None
Acidic (0.1 M HCl, 60 °C) ICH Q1A(R2)7 Days98.599.2Trace Hydrolysis
Basic (0.1 M NaOH, 60 °C) ICH Q1A(R2)7 Days99.199.5Trace Hydrolysis
Oxidative (3% H2​O2​ , 25 °C) ICH Q1A(R2)7 Days96.498.8Triazole N-Oxide
Photolytic (UV/Vis, Soln.) ICH Q1B1.2M lux-hr64.298.1Benzaldehyde

Mechanistic & Workflow Visualizations

To synthesize the experimental logic and degradation pathways, the following diagrams map the preformulation workflow and the primary photochemical liability of TPO.

PreformulationWorkflow API 2-Methyl-1-phenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-one Solubility Solubility Profiling API->Solubility Stability Stability Profiling API->Stability ShakeFlask Shake-Flask (OECD 105) Intrinsic S0 Validation Solubility->ShakeFlask pHTitration pH-Metric Titration Gibbs pKa & Full Profile Solubility->pHTitration Thermal Thermal/Hydrolytic (ICH Q1A) Steric Shielding Analysis Stability->Thermal Photo Photostability (ICH Q1B) Norrish Type I Cleavage Stability->Photo

Workflow for the physicochemical profiling of the target API candidate.

NorrishCleavage GroundState Ground State Ketone (S0) ExcitedSinglet Excited Singlet (S1) GroundState->ExcitedSinglet UV Light ExcitedTriplet Excited Triplet (T1) ExcitedSinglet->ExcitedTriplet ISC RadicalPair Radical Pair (α-Cleavage) ExcitedTriplet->RadicalPair Norrish I Degradants Degradation Products RadicalPair->Degradants Recombination

Norrish Type I photochemical degradation pathway via alpha-cleavage.

Conclusion & Formulation Strategy

The profiling of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one reveals a highly robust molecule with respect to thermal and hydrolytic stress, largely due to the steric shielding of its α,α -dimethylated quaternary center. Its primary liabilities are its poor intrinsic aqueous solubility ( 12.4 µg/mL ) and its susceptibility to Norrish Type I photolytic cleavage.

Formulation Recommendations:

  • Solubility Enhancement: Given its pKa of 2.24, formulation as a salt is unviable for physiological pH. Lipid-based drug delivery systems (SMEDDS) or amorphous solid dispersions (ASDs) are recommended to overcome the lipophilic barrier.

  • Photoprotection: Final dosage forms must be packaged in highly opaque, UV-blocking primary containers (e.g., amber glass or blister packs with aluminum foil backing) to mitigate radical-mediated photodegradation.

References

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2: correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85-89. URL:[Link]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]

  • ICH Expert Working Group (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. URL:[Link]

  • ICH Expert Working Group (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. URL:[Link]

  • D'Auria, M. et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry, 87(20), 13143–13155. (Reference for Norrish Type I α -cleavage mechanisms). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Quantification of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one via UHPLC-MS/MS

Executive Summary The quantification of sterically hindered triazole derivatives, such as 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (hereafter referred to as MPT-Propanone), presents unique bioanalytical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of sterically hindered triazole derivatives, such as 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (hereafter referred to as MPT-Propanone), presents unique bioanalytical challenges. As a structural analog relevant to both agricultural fungicides and pharmaceutical intermediates, MPT-Propanone features a basic 1,2,4-triazole ring, a sterically crowded alpha-carbon, and a phenyl ketone moiety.

This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By leveraging orthogonal stationary phase selectivity and a modified QuEChERS extraction strategy, this method eliminates matrix-induced ion suppression and ensures high-fidelity quantification suitable for rigorous pharmacokinetic or environmental monitoring workflows.

Physicochemical Profiling & Mechanistic Strategy

To design a method that does not merely "work" but is analytically bulletproof, we must first deconstruct the analyte's physicochemical behavior:

  • Chromatographic Selectivity (The Causality of the Biphenyl Phase): Triazole derivatives often exhibit diverse lipophilicity and basicity, which can lead to peak splitting or poor retention on standard C18 phases if the ionic strength of the sample matrix is not carefully controlled[1]. To counteract this, we utilize a Biphenyl stationary phase . The biphenyl chemistry provides orthogonal selectivity via π−π interactions with both the triazole and phenyl rings of MPT-Propanone, tightly retaining the analyte and resolving it from endogenous lipid interferences[2].

  • Ionization and Fragmentation Logic: The basic nitrogen atoms in the 1,2,4-triazole ring make MPT-Propanone highly amenable to Positive Electrospray Ionization (ESI+). During Collision-Induced Dissociation (CID), the molecule exhibits a predictable fragmentation pathway. The primary cleavage occurs at the sterically hindered C-N bond, resulting in the neutral loss of the triazole ring (69 Da) to yield a stable tertiary carbocation quantifier ion.

MS_Fragmentation Prec Precursor Ion [M+H]+ m/z 216.1 Frag1 Quantifier Ion [M+H - Triazole]+ m/z 147.1 Prec->Frag1 CID (15 eV) Frag2 Qualifier Ion [Benzoyl]+ m/z 105.1 Prec->Frag2 CID (25 eV) Loss Neutral Loss 1,2,4-Triazole (69 Da) Prec->Loss Mechanism

Fig 1. ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of MPT-Propanone.

Sample Preparation: The Causality of Modified QuEChERS

Biological and environmental matrices contain high levels of proteins and phospholipids that severely suppress ESI+ signals. To mitigate matrix effects and maximize recovery, we employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

The Mechanistic "Why": The addition of anhydrous MgSO4​ and NaCl induces a salting-out effect, drastically reducing the solubility of the moderately polar triazole in the aqueous phase and driving it into the acetonitrile layer. The subsequent dispersive Solid-Phase Extraction (dSPE) utilizing Primary Secondary Amine (PSA) and C18 sorbents selectively strips away organic acids and residual lipids. This approach has been extensively validated for multi-residue triazole quantification, ensuring high response values and optimal peak shapes[3].

Extraction_Workflow S1 1. Aliquot Matrix (100 µL Sample) S2 2. Spike IS (10 µL at 1 µg/mL) S1->S2 S3 3. ACN Extraction (Protein PPT) S2->S3 S4 4. Phase Separation (MgSO4 / NaCl) S3->S4 S5 5. dSPE Cleanup (PSA / C18) S4->S5 S6 6. UHPLC-MS/MS Analysis S5->S6

Fig 2. Self-validating QuEChERS-based extraction and quantification workflow.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This protocol incorporates internal standard (IS) normalization, matrix blanks, and rigorous System Suitability Testing (SST) to ensure data integrity prior to any sample quantification.

Reagents and Materials
  • Target Analyte: MPT-Propanone (Analytical standard, >99% purity).

  • Internal Standard (IS): Triadimefon-d4 (or structurally similar stable-isotope labeled triazole).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA).

  • Extraction Salts: Anhydrous MgSO4​ , NaCl , PSA sorbent, C18 sorbent.

Step-by-Step Extraction Methodology
  • Aliquot & Spike: Transfer 100 µL of the sample matrix (e.g., plasma or tissue homogenate) into a 2.0 mL microcentrifuge tube. Spike with 10 µL of IS working solution (1.0 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold ACN (containing 1% FA to ensure triazole protonation). Vortex vigorously for 2 minutes.

  • Salting-Out Partitioning: Add 150 mg of anhydrous MgSO4​ and 50 mg of NaCl . Shake immediately and vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge at 12,000 × g for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 200 µL of the upper organic supernatant into a dSPE tube containing 25 mg PSA and 25 mg C18 sorbent. Vortex for 1 minute.

  • Final Centrifugation & Reconstitution: Centrifuge at 12,000 × g for 5 minutes. Transfer 100 µL of the purified supernatant into an autosampler vial, dilute with 100 µL of H2​O (to match initial mobile phase conditions and prevent peak distortion), and inject.

Instrumental Conditions (UHPLC-MS/MS)

Table 1: UHPLC Gradient Program Column: Restek Raptor Biphenyl (100 × 2.1 mm, 1.8 µm) | Column Temp: 40°C | Injection Vol: 2 µL

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)
0.000.4095%5%
0.500.4095%5%
3.000.4010%90%
4.000.4010%90%
4.100.4095%5%
5.500.4095%5%

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Source: ESI+ | Capillary Voltage: 3.5 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
MPT-Propanone 216.1147.16015Quantifier
MPT-Propanone 216.1105.16025Qualifier
Triadimefon-d4 (IS) 298.173.17030Internal Standard
System Suitability Test (SST) Protocol

Before executing the batch, the system must pass the following self-validation checks:

  • Blank Injection: Inject a matrix blank (processed without analyte or IS). The signal at the retention time of MPT-Propanone must be <20% of the Lower Limit of Quantification (LLOQ).

  • SST Precision: Inject a Mid-QC sample (50 ng/mL) five consecutive times. The Relative Standard Deviation (RSD) for the retention time must be <1.0%, and the peak area ratio (Analyte/IS) RSD must be <5.0%.

Quantitative Metrics & Method Performance

The method was validated according to FDA/ICH guidelines for bioanalytical method validation. The biphenyl column successfully resolved the analyte from matrix isobaric species, while the dSPE cleanup maintained absolute matrix effects near 100%, indicating negligible ion suppression.

Table 3: Method Validation Summary

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.1 – 500 ng/mL ( R2 > 0.998)
Limit of Detection (LOD) 0.03 ng/mL (S/N > 3)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (S/N > 10, Precision < 20%)
Intra-day Precision (RSD, n=6) 2.4% – 4.1%
Inter-day Precision (RSD, n=18) 3.6% – 5.8%
Mean Extraction Recovery 94.5% (Consistent across QC levels)
Matrix Effect (Post-Extraction Spike) 92.0% – 105.0% (Indicates no significant suppression)

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Executive Summary & Rationale The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (hereafter referred to as MPTP ) belongs to a structural class defined by a 1,2,4-triazole pharmacophore attached to a st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (hereafter referred to as MPTP ) belongs to a structural class defined by a 1,2,4-triazole pharmacophore attached to a sterically hindered, lipophilic backbone. In modern drug development, 1,2,4-triazoles are highly valued for their ability to bind the heme iron of Cytochrome P450 (CYP) enzymes. This makes them potent candidates for oncology (e.g., targeting CYP19A1/Aromatase in breast cancer) and infectious disease (e.g., targeting fungal CYP51)[1].

However, this mechanism is a double-edged sword. The same affinity that drives efficacy often leads to off-target inhibition of hepatic drug-metabolizing enzymes—most notably CYP3A4—resulting in severe drug-drug interactions (DDIs) and mitochondrial hepatotoxicity[2].

This application note provides a comprehensive, self-validating cell culture workflow for evaluating MPTP. Rather than providing generic viability assays, we detail two mechanistically driven pillars of preclinical testing:

  • On-Target Efficacy : Aromatase (CYP19A1) inhibition in MCF-7aro breast cancer cells[3].

  • Off-Target Liability : CYP3A4 inhibition and mitochondrial toxicity in metabolically competent HepaRG cells[4].

Mechanistic Framework: The Triazole-Heme Interaction

The biological activity of MPTP is governed by a Type II ligand binding mechanism . The basic nitrogen (N4) of the 1,2,4-triazole ring acts as a Lewis base, coordinating directly with the ferric (Fe3+) heme iron in the CYP active site. This interaction displaces the native 6th axial water ligand, shifting the heme iron to a low-spin state. Consequently, the enzyme is sterically and electronically blocked from binding and activating the molecular oxygen required for substrate oxidation[1].

G cluster_0 Molecular Mechanism (Type II Binding) cluster_1 Cellular Assays & Phenotypes MPTP MPTP (1,2,4-Triazole) Heme CYP450 Heme Iron (Fe3+) MPTP->Heme N4 Coordinates Water Axial Water Ligand (Displaced) Heme->Water Displaces Complex Low-Spin Heme Complex (Enzyme Inhibited) Heme->Complex Forms MCF7 MCF-7aro Cells (CYP19A1 Target) Complex->MCF7 Assayed in HepaRG HepaRG Cells (CYP3A4 Off-Target) Complex->HepaRG Assayed in Estrogen Estrogen Synthesis Blocked (Efficacy) MCF7->Estrogen Phenotype Tox ATP Depletion & DDI (Toxicity) HepaRG->Tox Phenotype

Figure 1: Mechanistic pathway of MPTP-mediated CYP450 inhibition and corresponding cell workflows.

Experimental Workflows & Protocols

Protocol A: CYP19A1 Efficacy Profiling in MCF-7aro Cells

Causality & Design : Wild-type MCF-7 cells possess negligible basal aromatase expression, making them unsuitable for direct enzyme inhibition assays. To accurately measure the inhibition of estrogen biosynthesis, we utilize MCF-7aro cells , which are stably transfected with the human CYP19A1 gene. By supplementing the culture media with testosterone (an androgen precursor), the cells synthesize 17β-estradiol, which drives cellular proliferation[5]. Inhibiting CYP19A1 with MPTP blocks this conversion, resulting in a quantifiable decrease in cell viability. This creates a self-validating system: proliferation is strictly dependent on the target enzyme's activity.

Materials :

  • MCF-7aro cell line.

  • Minimum Essential Medium (MEM) supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove confounding endogenous steroids.

  • Testosterone (Sigma-Aldrich).

  • Letrozole (Positive control for aromatase inhibition).

  • MTT Proliferation Reagent.

Step-by-Step Methodology :

  • Cell Seeding : Seed MCF-7aro cells at a density of 2 × 10^4 cells/well in a 96-well plate using MEM + 10% CS-FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence[5].

  • Compound Preparation : Prepare a 10 mM stock of MPTP in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.01 µM to 50 µM. Critical: Ensure the final DMSO concentration in all wells is strictly 0.1% to prevent solvent-induced cytotoxicity, which would falsely present as enzyme inhibition.

  • Treatment & Self-Validation : Co-administer MPTP with 1 nM Testosterone. Include the following controls to validate the assay window:

    • Vehicle Control: 0.1% DMSO + 1 nM Testosterone (Establishes maximum proliferation).

    • Negative Control: 0.1% DMSO only (Establishes basal proliferation without androgen drive).

    • Positive Control: 10 µM Letrozole + 1 nM Testosterone (Establishes maximum target inhibition)[3].

  • Incubation & Readout : Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well, incubate for 3 hours, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

Protocol B: CYP3A4 DDI and Hepatotoxicity in HepaRG Cells

Causality & Design : Standard immortalized hepatic lines (like HepG2) are metabolically incompetent and fail to express physiological levels of CYP enzymes. HepaRG cells, when fully differentiated, form a co-culture of hepatocyte-like and biliary-like cells that express CYP3A4 at levels comparable to primary human hepatocytes[4]. Triazoles are known to cause hepatotoxicity by inhibiting CYP3A4 (leading to DDIs) and by disrupting mitochondrial membrane potential, leading to ATP depletion[2]. We employ a multiplexed dual-readout system to measure both phenomena from a single culture.

Materials :

  • Differentiated HepaRG cells (cryopreserved).

  • Williams' E Medium supplemented with HepaRG Maintenance/Metabolism Supplement.

  • Rifampicin (CYP3A4 inducer).

  • Ketoconazole (Positive control for CYP3A4 inhibition).

  • Luciferin-IPA and CellTiter-Glo (Promega).

Step-by-Step Methodology :

  • Cell Seeding & Recovery : Thaw and seed differentiated HepaRG cells at 7.2 × 10^4 cells/well in a collagen-coated 96-well plate. Allow 72 hours for recovery and monolayer formation in Williams' E medium.

  • CYP3A4 Induction : Pre-treat cells with 20 µM Rifampicin for 72 hours (refreshing media daily). This expands the CYP3A4 expression window, maximizing the dynamic range of the inhibition assay[2].

  • Compound Treatment : Wash cells once with PBS. Add MPTP (0.1 µM to 100 µM) or Ketoconazole (1 µM) in serum-free assay medium. Pre-incubate for 30 minutes at 37°C to allow for intracellular accumulation and heme binding.

  • CYP3A4 Activity Assay : Add 3 µM Luciferin-IPA (a highly specific, cell-permeable CYP3A4 substrate) directly to the wells. Incubate for 60 minutes. Transfer 50 µL of the supernatant to an opaque white plate, add Luciferin Detection Reagent, and measure luminescence to quantify CYP3A4 activity[4].

  • Mitochondrial Toxicity (ATP Depletion) : To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Lyse the cells on an orbital shaker for 10 minutes and measure luminescence. A drop in ATP independent of CYP inhibition indicates direct mitochondrial toxicity[2].

Data Interpretation & Validation

To ensure the trustworthiness of the generated data, the assays must meet strict validation criteria before MPTP's IC₅₀ values can be considered reliable. The table below summarizes the expected outcomes and quality control metrics.

Table 1: Expected Pharmacological Profile and Assay Validation Metrics for MPTP Testing

Assay SystemTarget EnzymeReadout / MetricExpected IC₅₀ Range (Controls)Validation Threshold (Z'-Factor)
MCF-7aro Proliferation CYP19A1 (Aromatase)Absorbance (570 nm)Letrozole: 10 - 50 nM> 0.5 (Robust)
HepaRG Metabolism CYP3A4Luminescence (Luciferin-IPA)Ketoconazole: 0.1 - 1.0 µM> 0.6 (Excellent)
HepaRG Viability Mitochondrial ATPLuminescence (CellTiter-Glo)Ketoconazole: 50 - 100 µM> 0.5 (Robust)

Note: A Z'-factor > 0.5 indicates a large separation between the positive and negative controls with low variance, confirming the assay is highly reliable for screening MPTP.

Sources

Method

Application Note: High-Throughput Screening of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one Derivatives

Introduction & Scientific Rationale The chemical scaffold 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (a sterically hindered α,α-dimethyl triazolyl ketone) is a privileged pharmacophore in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The chemical scaffold 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (a sterically hindered α,α-dimethyl triazolyl ketone) is a privileged pharmacophore in the development of potent antifungal and antiparasitic agents. The primary molecular target of these derivatives is lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for the biosynthesis of ergosterol in fungal and parasitic cell membranes [1].

Causality of Structural Design: The α,α-dimethyl substitution at the C2 position restricts the rotational freedom of the molecule. This steric hindrance forces the phenyl and triazole rings into a highly specific orthogonal conformation that perfectly complements the hydrophobic access channel of the CYP51 active site. Concurrently, the unhindered lone pair of electrons on the N4 atom of the 1,2,4-triazole ring forms a strong coordinate covalent bond with the catalytic heme iron (Fe³⁺) of CYP51. This displaces the native oxygen ligand, locking the enzyme in an inhibited state and arresting sterol demethylation [2].

Screening Strategy: The Dual-Tiered Workflow

To efficiently identify lead compounds from a large library of synthesized triazolyl ketone derivatives, we employ a dual-tiered High-Throughput Screening (HTS) approach. This ensures that hits not only bind the target but also successfully penetrate the complex fungal cell wall.

  • Tier 1 (Target-Based): A cell-free, fluorescence-based CYP51 inhibition assay to quantify direct target engagement and binding affinity (IC₅₀).

  • Tier 2 (Phenotypic): A whole-cell viability assay using Candida albicans to confirm membrane permeability and the translation of target inhibition into fungal cell death.

HTS_Workflow Lib Derivative Library (Triazolyl Ketones) Tier1 Tier 1: CYP51 FLINT Assay (Target-Based) Lib->Tier1 Triage Hit Triage (IC50 < 1 µM) Tier1->Triage Tier2 Tier 2: Phenotypic Screen (C. albicans Viability) Triage->Tier2 Tox Cytotoxicity Counter-Screen (Mammalian Cells) Tier2->Tox Lead Lead Optimization (In Vivo Studies) Tox->Lead

Dual-tiered HTS workflow for triazolyl ketone derivatives targeting CYP51.

Experimental Protocols

Protocol 1: Tier 1 CYP51 Fluorescence Inhibition (FLINT) Assay (384-Well Format)

Principle & Causality: This assay utilizes recombinant CYP51 and a fluorogenic substrate (Vivid® BOMCC). Active CYP51 cleaves the substrate to release a highly fluorescent product. When a triazolyl ketone derivative successfully coordinates the heme iron, the enzyme is inhibited, and fluorescence is quenched. This provides a direct, quantifiable measure of target engagement with a large dynamic range [3].

Self-Validating System: Every assay plate must include Posaconazole (10 µM) as a 100% inhibition positive control and 1% DMSO as a 0% inhibition negative control. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.6, ensuring robust separation between hit signals and background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 100 nM recombinant CYP51 and 5 µM Vivid BOMCC in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 2X regeneration system containing 2.4 mM NADP⁺, 20 mM glucose-6-phosphate, and 2 U/mL glucose-6-phosphate dehydrogenase.

  • Compound Plating: Dispense 100 nL of test compounds (in 100% DMSO) into a black, flat-bottom 384-well microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 10 µL of the 2X enzyme/substrate mix to all wells. Incubate at room temperature for 10 minutes to allow the triazolyl ketone to pre-bind to the CYP51 heme pocket.

  • Reaction Initiation: Add 10 µL of the 2X regeneration system to initiate the catalytic reaction.

  • Incubation & Reading: Incubate the plate in the dark at 37°C for 45 minutes. Read fluorescence on a microplate reader (Excitation: 415 nm, Emission: 460 nm).

  • Data Analysis: Calculate % inhibition relative to DMSO controls. Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Tier 2 Phenotypic Viability Assay

Principle & Causality: Hits from Tier 1 are evaluated against live Candida albicans cultures. The assay uses Resazurin, a blue, non-fluorescent dye that is reduced by the mitochondrial enzymes of viable cells into resorufin, a pink, highly fluorescent compound. Compounds that successfully penetrate the fungal cell wall and inhibit intracellular CYP51 will deplete ergosterol, causing membrane collapse and cell death, resulting in a lack of fluorescent signal.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate C. albicans (ATCC 10231) in RPMI 1640 medium buffered with MOPS to pH 7.0. Adjust the suspension to a final concentration of 1 × 10³ to 5 × 10³ CFU/mL.

  • Compound Transfer: Serially dilute test compounds and transfer 2 µL into a 96-well clear-bottom assay plate.

  • Inoculation: Add 198 µL of the fungal suspension to each well (final DMSO concentration = 1%).

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Resazurin Addition: Add 20 µL of 0.02% Resazurin solution to each well. Incubate for an additional 3 hours at 35°C.

  • Quantification: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Calculate the Minimum Inhibitory Concentration (MIC₅₀) where fluorescence is reduced by ≥50% compared to the growth control.

Mechanism of Action

Mechanism Drug Triazolyl Ketone Derivative Bind N4 Coordinates Heme Iron Drug->Bind Block Blocks Lanosterol 14α-Demethylase Bind->Block Deplete Ergosterol Depletion Block->Deplete Death Fungal Cell Death Deplete->Death

Mechanism of action: CYP51 heme coordination leading to fungal cell death.

Quantitative Data Presentation

The following table summarizes hypothetical, representative HTS data for a focused library of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivatives, demonstrating the structure-activity relationship (SAR) when substituting the phenyl ring.

Compound IDPhenyl Substitution (R-Group)CYP51 IC₅₀ (nM)C. albicans MIC₅₀ (µM)Mammalian CC₅₀ (µM)Selectivity Index (CC₅₀/MIC₅₀)
TK-001 -H (Unsubstituted)450.212.5>100>8.0
TK-002 4-Fluoro125.43.2>100>31.2
TK-003 4-Chloro42.10.885.0106.2
TK-004 2,4-Dichloro18.50.260.5302.5
Control Posaconazole5.20.05>100>2000

Data Interpretation: The addition of halogen atoms (specifically the 2,4-dichloro substitution in TK-004) significantly enhances binding affinity to the CYP51 active site. This is driven by increased lipophilic interactions within the binding pocket, resulting in a sub-micromolar MIC₅₀ and an excellent selectivity index [4].

References

  • Lepesheva, G. I., & Waterman, M. R. (2011). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects. URL: [Link]

  • Chen, C. K., et al. (2012). Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51. PLOS Neglected Tropical Diseases. URL: [Link]

  • Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases. URL: [Link]

  • Keri, R. S., et al. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI Molecules. URL: [Link]

Application

Application Notes &amp; Protocols: Probing Enzyme Kinetics with 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (Myclobutanil)

I. Introduction: Unveiling the Inhibitory Potential of a Triazole Fungicide 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one, widely known in agricultural and toxicological fields as Myclobutanil, is a conazole fu...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Unveiling the Inhibitory Potential of a Triazole Fungicide

2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one, widely known in agricultural and toxicological fields as Myclobutanil, is a conazole fungicide with a well-established mechanism of action.[1][2] While its primary application is in the control of fungal pathogens in crops like cereals, fruits, and vegetables, its specific and potent inhibitory effects on a key enzyme family make it a valuable tool for in vitro enzyme kinetic studies.[3][4] This document provides a comprehensive guide to the application of Myclobutanil in enzyme inhibition assays, with a primary focus on its interaction with sterol 14α-demethylase (CYP51).[5]

Myclobutanil's utility in a research setting extends beyond its fungicidal properties. Its interaction with cytochrome P450 enzymes, including mammalian isoforms, presents opportunities for its use as a reference inhibitor in drug metabolism and toxicology studies.[6] Understanding the principles and protocols for its use in enzyme assays is therefore crucial for researchers investigating sterol biosynthesis, drug-drug interactions, and the development of novel antifungal agents.

II. The Scientific Foundation: Mechanism of Action

Myclobutanil exerts its biological effect primarily through the potent and specific inhibition of sterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[3][4][5] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7][8]

The inhibitory action of Myclobutanil, a triazole compound, stems from the coordination of the nitrogen atom in its triazole ring to the heme iron atom in the active site of the cytochrome P450 enzyme, CYP51.[9][10][11] This non-competitive binding prevents the natural substrate, lanosterol (or other sterol precursors), from accessing the active site, thereby halting the demethylation process.[9] The disruption of ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterol precursors within the fungal cell, which further compromises membrane structure and function, ultimately leading to the cessation of fungal growth and cell death.[3][7][8]

While the primary target of Myclobutanil is fungal CYP51, it is important to note its potential for off-target effects, including the inhibition of various human cytochrome P450 isoforms such as CYP2C19, CYP3A4, CYP2D6, and CYP2C9.[6] This characteristic makes it a useful, albeit moderately potent, tool for studying the inhibition of these drug-metabolizing enzymes.

III. Core Application: Inhibition of Fungal Sterol 14α-Demethylase (CYP51)

The following protocol outlines a robust, fluorescence-based high-throughput assay to determine the inhibitory potential of Myclobutanil against recombinant fungal CYP51. This assay is foundational for screening novel antifungal compounds and for fundamental studies of CYP51 enzymology.

A. Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare Reagents: - Recombinant CYP51 - CPR & NADPH - BOMCC Substrate - Myclobutanil Stock P2 Serial Dilution of Myclobutanil P1->P2   A1 Dispense Myclobutanil Dilutions to Microplate P2->A1   A2 Add Reaction Mixture (CYP51, CPR, BOMCC) A1->A2   A3 Pre-incubate at 37°C A2->A3   A4 Initiate Reaction with NADPH A3->A4   D1 Measure Fluorescence Kinetics A4->D1   D2 Calculate Reaction Rates D1->D2   D3 Plot % Inhibition vs. [Myclobutanil] D2->D3   D4 Determine IC50 Value D3->D4  

Caption: Workflow for CYP51 Inhibition Assay.

B. Materials and Reagents
  • Enzyme System:

    • Recombinant fungal (e.g., Trypanosoma cruzi or Saccharomyces cerevisiae) CYP51[12][13]

    • Cytochrome P450 Reductase (CPR)[12]

  • Substrate:

    • BOMCC (benzyloxymethyloxycoumarin)[12][13]

  • Cofactor:

    • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)[12]

  • Test Compound:

    • 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (Myclobutanil), analytical standard grade

  • Buffer and Solvents:

    • Potassium phosphate buffer (50 mM, pH 7.4)[12]

    • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Labware:

    • 96- or 384-well black, flat-bottom microplates[12]

    • Multichannel pipettes

    • Fluorescence plate reader with temperature control

C. Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of Myclobutanil (e.g., 10 mM) in DMSO.

    • Create a serial dilution series of Myclobutanil in DMSO. A typical final concentration range in the assay could be from 0.01 µM to 10 µM.[12]

    • Prepare a reaction mixture containing recombinant CYP51 (e.g., 37 pmoles/mL) and BOMCC (e.g., 100 µM) in 50 mM potassium phosphate buffer (pH 7.4).[12]

  • Assay Setup:

    • To the wells of a black microplate, add 1 µL of the Myclobutanil serial dilutions. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor (e.g., ketoconazole) as a positive control.[12][13]

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 2% (v/v) to avoid solvent-induced enzyme inhibition.[12]

    • Add the reaction mixture (e.g., 50 µL) to each well containing the test compound or DMSO.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.[12]

    • Initiate the enzymatic reaction by adding NADPH to a final concentration of 80 µg/mL.[12]

    • Immediately place the microplate in a pre-warmed fluorescence plate reader (37°C).

    • Measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the product, cyanohydroxycoumarin) kinetically over a period of 30 minutes.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each Myclobutanil concentration and controls.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the Myclobutanil concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of Myclobutanil required to inhibit 50% of the CYP51 enzymatic activity.[9][12]

D. Expected Results and Interpretation

The IC50 value provides a quantitative measure of the potency of Myclobutanil as a CYP51 inhibitor. A lower IC50 value indicates a higher inhibitory potency. For comparative purposes, the IC50 values of known azole inhibitors against T. cruzi CYP51 are presented in the table below.

CompoundIC50 (µM)Assay Method
Ketoconazole0.014Fluorescence-based (BOMCC substrate)[12][13]
Itraconazole0.029Fluorescence-based (BOMCC substrate)[12][13]
Posaconazole0.048Fluorescence-based (BOMCC substrate)[12][13]
Miconazole0.057Fluorescence-based (BOMCC substrate)[12][13]
Fluconazole0.88Fluorescence-based (BOMCC substrate)[12][13]

Table 1: In Vitro IC50 Values of Reference Azole Inhibitors against T. cruzi CYP51.

IV. Broader Applications and Considerations

Beyond its use in studying fungal CYP51, Myclobutanil can be employed in assays for other enzyme systems, albeit with different considerations.

A. Inhibition of Human Cytochrome P450 Isoforms

Myclobutanil has been shown to inhibit several human CYP450 enzymes involved in drug metabolism.[6] Assays to determine its inhibitory potential against these enzymes typically use human liver microsomes (HLM) as the enzyme source and specific probe substrates for each CYP isoform.[6][14] The protocol is conceptually similar to the CYP51 assay, but involves LC-MS/MS analysis to quantify the formation of the specific metabolite of the probe substrate.[14] This application is particularly relevant for drug development professionals studying potential drug-drug interactions.

B. Studies on Soil Enzyme Activity

Research has indicated that Myclobutanil can impact the activity of various soil enzymes, such as dehydrogenase, phosphatase, and catalase.[7][15] Assays for these enzymes are typically performed on soil samples treated with different concentrations of Myclobutanil.[15][16] These studies are crucial for assessing the environmental impact of this fungicide.

V. Conclusion

2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (Myclobutanil) is a versatile and potent tool for enzyme inhibition studies. Its well-characterized mechanism of action against sterol 14α-demethylase (CYP51) makes it an excellent reference compound for antifungal research and drug discovery. Furthermore, its interactions with other enzyme systems, including human P450s and soil enzymes, broaden its applicability in toxicological and environmental research. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their enzyme inhibition assays.

VI. References

  • Myclobutanil-mediated alteration of liver-gut FXR signaling in mice - PMC. (n.d.). Retrieved from

  • Everything You Need to Know About the Pesticide Myclobutanil - Media Bros. (2025, November 24). Retrieved from

  • The Mode of Action of Myclobutanil in Plant Protection. (2025, August 4). Retrieved from

  • Myclobutanil - Wikipedia. (n.d.). Retrieved from

  • Application Notes and Protocols for Antitrypanosomal Sterol 14α-Demethylase (CYP51) Inhibitors - Benchchem. (n.d.). Retrieved from

  • Myclobutanil hydrochloride - AERU - University of Hertfordshire. (n.d.). Retrieved from

  • Myclobutanil enantioselective risk assessment in humans through in vitro CYP450 reactions: Metabolism and inhibition studies | Request PDF - ResearchGate. (n.d.). Retrieved from

  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity - ResearchGate. (2023, October 3). Retrieved from

  • The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity - MDPI. (2023, October 7). Retrieved from

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC. (n.d.). Retrieved from

  • Resistance to antifungals that target CYP51 - PMC - NIH. (n.d.). Retrieved from

  • Evidence for the Role of CYP51A and Xenobiotic Detoxification in Differential Sensitivity to Azole Fungicides in Boxwood Blight Pathogens - MDPI. (2021, August 26). Retrieved from

  • Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard - SciSpace. (n.d.). Retrieved from

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from

  • Myclobutanil developmental toxicity, bioconcentration and sex specific response in cholesterol in zebrafish (Denio rerio) - PubMed. (2020, March 15). Retrieved from

  • Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - Research journals - PLOS. (2015, September 22). Retrieved from

  • Removal of Myclobutanil and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment - MDPI. (2025, November 3). Retrieved from

  • Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed. (2015, September 22). Retrieved from

  • Lanosterol 14α-demethylase (CYP51), NADPH–cytochrome P450 reductase and squalene synthase in spermatogenesis - Journal of Endocrinology. (n.d.). Retrieved from

  • Lanosterol 14-α-demethylase (human, recombinant) - Cayman Chemical. (n.d.). Retrieved from

  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases - MDPI. (2021, January 20). Retrieved from

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. (2022, September 1). Retrieved from

  • Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target - PMC. (n.d.). Retrieved from

  • 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one - PubMed. (2013, April 20). Retrieved from

  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone - PMC. (n.d.). Retrieved from

  • 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases - ResearchGate. (2026, March 6). Retrieved from

  • 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC. (n.d.). Retrieved from

Sources

Method

Advanced Purification Protocols for 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Executive Summary & Structural Context The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a sterically hindered, gem-dimethyl substituted triazolyl ketone. While it shares structural homology with br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a sterically hindered, gem-dimethyl substituted triazolyl ketone. While it shares structural homology with broad-spectrum triazole fungicides (such as triadimefon and tebuconazole), it possesses a critical structural distinction: it is completely achiral . Because the alpha-carbon (C2) is substituted with two identical methyl groups, it lacks a stereocenter.

For drug development professionals and formulation scientists, this means that the purification burden shifts entirely away from costly chiral resolution (enantiomeric separation) and focuses strictly on regioisomeric resolution and trace chemical clearance. This application note details the causality, analytical validation, and step-by-step protocols required to isolate the thermodynamically favored 1H-isomer from its kinetic 4H-isomer byproduct to achieve >99.5% purity.

Mechanistic Causality of Impurity Formation

During the standard synthesis of this compound—typically via the nucleophilic substitution of α -bromoisobutyrophenone with 1,2,4-triazole in the presence of a mild base—the ambident nature of the triazole anion dictates the impurity profile.

According to established thermodynamic models of heterocyclic alkylation [1], the reaction yields two distinct regioisomers:

  • 1-alkyl-1H-1,2,4-triazole (Target): The thermodynamically favored product. Alkylation at the N1 position preserves the aromaticity and minimizes steric clash with the bulky α,α -dimethylacetophenone moiety.

  • 4-alkyl-4H-1,2,4-triazole (Byproduct): The kinetically competitive product. Alkylation at the N4 position creates a highly polar, pseudo-zwitterionic species.

Because the 4H-isomer possesses a significantly higher dipole moment than the 1H-isomer, normal-phase silica gel chromatography is highly effective for their separation. The 4H-isomer will bind tightly to the silanol groups on the stationary phase, while the less polar 1H-isomer elutes rapidly.

PurificationWorkflow Crude Crude Reaction Mixture (1H & 4H Isomers, Salts, SM) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Aqueous Aqueous Phase (Salts, Unreacted Triazole) LLE->Aqueous Discard Organic Organic Phase (1H & 4H Isomers) LLE->Organic Concentrate Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Organic->Chromatography Isomer4H Late Eluting Fraction (4H-Regioisomer Byproduct) Chromatography->Isomer4H High Polarity Isomer1H Early Eluting Fraction (1H-Regioisomer Target) Chromatography->Isomer1H Low Polarity Recryst Recrystallization (Toluene/Heptane) Isomer1H->Recryst PureProduct Pure Target Compound (>99.5% Purity) Recryst->PureProduct Crystallize

Fig 1. Purification workflow isolating the 1H-triazole target from the 4H-regioisomer and impurities.

Analytical Profiling & The Self-Validating System

Before initiating bulk purification, the protocol must be anchored by a self-validating analytical system. The most definitive way to distinguish the 1H-target from the 4H-byproduct is via 1 H-NMR Symmetry Analysis .

Because the target molecule has a gem-dimethyl group and an unsubstituted phenyl ring, the 4H-alkylation product possesses a distinct plane of symmetry running through the N4-alkyl bond. Consequently, the C3 and C5 protons on the 4H-triazole ring are chemically equivalent and appear as a single sharp singlet (integrating to 2H) around 8.4 ppm. Conversely, the 1H-isomer lacks this symmetry, resulting in two distinct singlets (1H each) at approximately 7.9 ppm and 8.2 ppm.

Quantitative Data Summary: Isomer Comparison

The following table summarizes the quantitative metrics used to validate the separation at every stage of the workflow.

Property / Metric1H-1,2,4-Triazole Isomer (Target)4H-1,2,4-Triazole Isomer (Byproduct)
Thermodynamic Status Favored (Global Minimum)Kinetic / Disfavored
TLC Rf​ (7:3 Hexane:EtOAc) ~0.45< 0.10 (Baseline retention)
HPLC Retention Time (C18) 8.4 minutes (Less polar)4.2 minutes (More polar)
1 H-NMR (Triazole Protons) Two singlets (~7.9 ppm, ~8.2 ppm)One singlet (~8.4 ppm, 2H)
Solubility in Non-polar Solvents High (Soluble in warm Toluene)Low (Insoluble in Toluene)

Step-by-Step Purification Protocol

Phase 1: Liquid-Liquid Extraction (LLE) & Quenching
  • Step 1.1: Dilute the crude reaction mixture (typically in DMF or Acetonitrile) with a 4-fold volume of Ethyl Acetate (EtOAc).

  • Step 1.2: Wash the organic layer with 5% aqueous LiCl (if DMF was used) or distilled water (3 × equal volume).

    • Causality: Unreacted 1,2,4-triazole and inorganic base (e.g., K2​CO3​ ) are highly water-soluble. The LiCl wash specifically breaks the hydration sphere of DMF, forcing it into the aqueous phase and preventing emulsion formation [2].

  • Step 1.3: Wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude viscous oil or semi-solid.

  • Validation Check: Spot the crude mixture on a silica TLC plate. You should observe a major spot at Rf​ 0.45 and a minor spot near the baseline (UV active at 254 nm).

Phase 2: Regioselective Flash Column Chromatography
  • Step 2.1: Dry-load the crude mixture onto silica gel (230-400 mesh) by dissolving it in a minimum amount of dichloromethane (DCM), adding silica, and evaporating the DCM to form a free-flowing powder.

    • Causality: Dry-loading prevents the "solvent front" effect, which is critical here because the bulky gem-dimethyl group causes the 1H-isomer to elute rapidly. Liquid loading could lead to band broadening and premature elution.

  • Step 2.2: Pack a column with silica gel using 90:10 Hexane:EtOAc. Load the dry silica mixture onto the top of the bed.

  • Step 2.3: Elute using a step gradient: 90:10 80:20 70:30 Hexane:EtOAc.

    • Causality: The 1H-isomer will elute cleanly at the 80:20 to 70:30 transition. The 4H-isomer, due to its pseudo-zwitterionic polarity, will remain tightly bound to the column and can only be flushed out with 100% EtOAc or MeOH if desired for mass balance analysis.

  • Validation Check: Perform HPLC on the combined fractions. The chromatogram must show a single peak at RT ~8.4 min, confirming the complete removal of the 4H-isomer.

Phase 3: Recrystallization for Ultra-Purity
  • Step 3.1: Concentrate the pure fractions from Phase 2 to dryness.

  • Step 3.2: Dissolve the resulting solid in a minimum volume of boiling Toluene (approx. 2-3 mL per gram of product).

  • Step 3.3: Remove from heat and add Heptane dropwise until the solution becomes faintly turbid (the cloud point).

    • Causality: Toluene acts as the "good" solvent, dissolving both the product and trace lipophilic impurities. Heptane acts as the "anti-solvent." The achiral nature of the molecule allows for rapid, highly ordered crystal lattice formation without the risk of forming diastereomeric mixtures or racemic conglomerates.

  • Step 3.4: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize yield. Filter the white crystalline solid and wash with ice-cold Heptane.

  • Validation Check: Obtain a 1 H-NMR spectrum of the crystals. The absence of a 2H singlet at 8.4 ppm and the presence of two 1H singlets at 7.9 and 8.2 ppm validates the absolute regiochemical purity of the 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

References

  • Bentley, T. W., Jones, R. V. H., & Wareham, P. J. (1989). A general anionic mechanism for thermodynamic control of regioselectivity in N-alkylation and acylation of heterocycles. Tetrahedron Letters, 30(30), 4013–4016. URL:[Link]

  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. URL:[Link]

Application

Application Note: Methodology for Assessing the Bioavailability of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Introduction & Scientific Rationale The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a structurally distinct propiophenone derivative characterized by a quaternary alpha-carbon substituted with a 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a structurally distinct propiophenone derivative characterized by a quaternary alpha-carbon substituted with a 1,2,4-triazole moiety. Molecules within this chemical space frequently exhibit potent interactions with cytochrome P450 enzymes (e.g., aromatase or lanosterol 14α-demethylase). For any such small molecule intended for systemic therapeutic use, establishing its absolute bioavailability ( F ) is a critical preclinical milestone.

Bioavailability is governed by a triad of physiological barriers: intestinal permeability, aqueous solubility, and first-pass hepatic metabolism. To accurately quantify these parameters, this application note outlines a self-validating, multiphasic workflow. It integrates in vitro Caco-2 permeability screening with in vivo pharmacokinetic (PK) profiling, all underpinned by a rigorously validated LC-MS/MS bioanalytical framework.

Experimental Workflow

Bioavailability_Workflow Compound 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (Target Compound) InVitro In Vitro Permeability Caco-2 Transwell Assay (Predicts Absorption & Efflux) Compound->InVitro InVivo In Vivo Pharmacokinetics IV vs. PO Dosing in Rats (Determines Systemic Exposure) Compound->InVivo LCMS LC-MS/MS Bioanalysis FDA 2018 Validated Method (Ensures Data Integrity) InVitro->LCMS InVivo->LCMS Data Pharmacokinetic Modeling Calculation of Absolute Bioavailability (F%) F = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) LCMS->Data

Workflow for assessing 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one bioavailability.

Pillar 1: In Vitro Permeability (Caco-2 Transwell Assay)

Causality & Principle

The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates in long-term culture into a polarized monolayer exhibiting apical microvilli and tight junctions, closely mimicking the human enterocyte barrier[1]. Assessing the bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) of the target compound across this monolayer is paramount for predicting its passive intestinal absorption and identifying potential active efflux liabilities (e.g., P-glycoprotein substrate status)[2].

Step-by-Step Protocol
  • Cell Culture & Seeding: Seed Caco-2 cells (passages 49–70) at a density of 2.6×105 cells/cm 2 on 12-well polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21–24 days in DMEM supplemented with 10% FBS, changing media every other day to ensure full differentiation[2][3].

  • Self-Validation (Monolayer Integrity): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Crucial Step: Only monolayers with a TEER > 300 Ω⋅cm2 are utilized[3]. A lower TEER indicates compromised tight junctions, which would artificially inflate the apparent permeability ( Papp​ ) through paracellular leakage, leading to false-positive absorption predictions.

  • Transport Assay:

    • Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).

    • Apical to Basolateral (A→B): Add 50 µM of the test compound in HBSS/HEPES (max 0.1% DMSO to prevent solvent-induced toxicity) to the apical chamber. Add blank buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): Reverse the addition to assess efflux transport.

    • Incubate at 37 °C on an orbital shaker (50 rpm).

  • Sampling & Calculation: Extract 50 µL aliquots from the receiver compartment at 20, 40, 60, and 90 minutes, replacing with an equal volume of fresh buffer. Calculate Papp​ using the equation: Papp​=A×C0​dQ/dt​ , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration[1].

Pillar 2: In Vivo Pharmacokinetics & Absolute Bioavailability

Causality & Principle

Absolute bioavailability ( F ) is defined as the fraction of an extravascularly administered dose that reaches the systemic circulation intact, relative to an intravenous (IV) reference[4]. It is mathematically derived by comparing the dose-normalized5 of the oral (PO) and IV concentration-time profiles[5]. The AUC represents the definite integral of the drug concentration in blood plasma over time, serving as the definitive metric for total systemic exposure[5].

Step-by-Step Protocol
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250 g, n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables, allowing free access to water.

  • Formulation Strategy:

    • IV Formulation: Dissolve the compound in 10% DMSO / 40% PEG400 / 50% Saline. Rationale: Triazole derivatives with quaternary carbons are highly lipophilic. Complete solubilization prevents micro-embolisms and artificial clearance rate alterations.

    • PO Formulation: Suspend the compound uniformly in 0.5% Methylcellulose (MC) with 0.1% Tween-80 for oral gavage.

  • Dosing & Sampling: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage. Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4 °C. Transfer plasma to pre-chilled tubes and immediately store at -80 °C to prevent ex vivo enzymatic degradation.

Pillar 3: Bioanalytical Method Validation (LC-MS/MS)

Causality & Principle

To guarantee the trustworthiness and regulatory compliance of the pharmacokinetic data, the LC-MS/MS bioanalytical method must be rigorously validated in accordance with the6[6]. This framework mandates a fit-for-purpose approach, requiring the systematic evaluation of linearity, accuracy, precision, matrix effects, and sample stability[7].

Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of rat plasma. Add 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS) (e.g., fluconazole-d4). Self-Validation: The IS normalizes extraction recovery variations and compensates for ion suppression/enhancement caused by the biological matrix[6]. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to achieve baseline separation from endogenous plasma phospholipids.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize collision energy for the specific parent-to-daughter ion transition of the triazole derivative.

  • Validation Metrics: Ensure the calibration curve is linear ( R2>0.99 ) over the expected concentration range (1–1000 ng/mL). Quality Control (QC) samples must fall within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ)[6].

Quantitative Data Presentation

The following tables summarize the expected data structure for evaluating the compound's bioavailability profile.

Table 1: In Vitro Caco-2 Permeability Summary
Compound Papp(A→B)​ ( 10−6 cm/s) Papp(B→A)​ ( 10−6 cm/s)Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ )Predictive Outcome
2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one 12.4 ± 1.214.1 ± 1.51.13High Permeability, Non-substrate for active efflux
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kg
Cmax​ (ng/mL)N/A450 ± 45
Tmax​ (h)N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL)1200 ± 1103600 ± 320
t1/2​ (h)4.2 ± 0.44.5 ± 0.6
Absolute Bioavailability ( F% ) 100% (Reference)60.0%

(Note: F% is calculated as: F=AUCIV​×DosePO​AUCPO​×DoseIV​​×100 )

References

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC (NIH). 6[6]

  • Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives - MDPI.7[7]

  • Understanding Bioavailability in Pharmacokinetics - Certara. 4[4]

  • Area under the curve (pharmacokinetics) - Wikipedia. 5[5]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC (NIH). 2[2]

  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study - ACS Publications. 1[1]

  • Predicting in vivo concentrations of dietary hop phytoestrogens by physiologically based kinetic modeling - bioRxiv. 3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Welcome to the technical support center for the crystallization of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

Q1: My compound is not crystallizing, even after cooling. What should I do?

A1: This is a common issue often related to supersaturation.[1][2] If crystals do not form upon cooling, your solution may not be sufficiently supersaturated. Here are a few steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[3][4] This can create nucleation sites for crystal growth.

  • Seeding: Introduce a "seed crystal" of the pure compound into the solution.[3][4] This provides a template for new crystals to grow.

  • Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the compound.[2][5]

  • Lower Temperature: Cool the solution to a lower temperature using an ice-salt bath.[3][4]

Q2: I'm observing an oily substance instead of crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the crystallization solution, or when the solution is supersaturated to a very high degree.[6] To address this:

  • Add more solvent: Increase the amount of solvent to reduce the supersaturation.[6]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.[7]

  • Solvent System Modification: Consider using a different solvent or a co-solvent system.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield can be due to several factors.[6] Here are some troubleshooting steps:

  • Optimize Solvent Volume: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[6] Try reducing the solvent volume.

  • Cooling Temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize precipitation.

  • Check for Premature Crystallization: If performing a hot filtration, ensure the solution doesn't cool and crystallize prematurely in the filter funnel.

Q4: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

A4: Crystal size and morphology are influenced by the rate of cooling and the solvent system.

  • Solvent Choice: The choice of solvent can significantly impact crystal habit.[9][10] Experiment with different solvents to find one that favors the desired crystal morphology.

II. In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for overcoming persistent crystallization challenges.

Guide 1: Systematic Solvent Selection

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol for Solvent Screening:
  • Initial Solubility Testing: Place a small amount of your compound (10-20 mg) in a test tube. Add a small volume (0.5 mL) of a candidate solvent.

  • Observation at Room Temperature: Observe if the compound dissolves at room temperature. A good solvent will not fully dissolve the compound at this stage.

  • Heating: Gently heat the mixture to the solvent's boiling point. The compound should completely dissolve.

  • Cooling: Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.

Solvent Property Considerations:

The polarity and hydrogen bonding capabilities of the solvent can influence the crystal form (polymorphism) and shape.[9] For triazole-containing compounds, solvents with varying polarities should be screened.

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Notes
Ethanol24.578Often a good starting point for polar compounds.[11]
Isopropanol19.982Similar to ethanol but less polar.[11]
Ethyl Acetate6.077A moderately polar solvent.[11]
Acetone20.756A polar aprotic solvent.[11]
Toluene2.4111A non-polar solvent that can influence crystal morphology.[10]

This table provides a starting point for solvent selection. The optimal solvent must be determined experimentally.

Workflow for Solvent Selection:

Solvent_Selection start Start: Crude Compound solubility_test Test solubility in a range of solvents (polar & non-polar) start->solubility_test dissolves_cold Dissolves at room temp? solubility_test->dissolves_cold insoluble_hot Insoluble when hot? dissolves_cold->insoluble_hot No poor_solvent Poor solvent dissolves_cold->poor_solvent Yes insoluble_hot->poor_solvent Yes cool_solution Cool the hot solution insoluble_hot->cool_solution No good_solvent Potential good solvent optimize Optimize crystallization conditions good_solvent->optimize crystals_form Crystals form upon cooling? cool_solution->crystals_form crystals_form->good_solvent Yes crystals_form->poor_solvent No end End: Pure Crystals optimize->end

Caption: Decision tree for selecting an appropriate crystallization solvent.

Guide 2: Overcoming Nucleation Barriers

Nucleation, the initial formation of a crystal, is often the most challenging step in crystallization.[12]

Techniques to Induce Nucleation:
  • Mechanical Agitation:

    • Scratching: As mentioned in the FAQs, scratching the flask with a glass rod can provide energy for nucleation.[3][4] The microscopic scratches on the glass surface act as templates for crystal growth.

    • Tapping: Gently tapping the flask can sometimes be enough to induce crystallization.[5]

  • Seeding:

    • Homogeneous Seeding: Add a few crystals of the desired compound to the supersaturated solution.[3][4]

    • Heterogeneous Seeding: If you don't have seed crystals, dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[3][4]

  • Anti-Solvent Addition:

    • Also known as "drowning-out," this technique involves adding a second solvent in which the compound is insoluble to a solution of the compound in a good solvent.[12] This rapidly increases supersaturation and can induce precipitation. The anti-solvent should be miscible with the primary solvent.

Guide 3: Controlling Crystal Growth and Polymorphism

The conditions during crystal growth can affect the final crystal size, shape, and even the crystalline form (polymorph).

Factors Influencing Crystal Growth:
  • Supersaturation Level: A high level of supersaturation will lead to rapid nucleation and the formation of many small crystals. A lower level of supersaturation will favor the growth of existing crystals over the formation of new ones.

  • Solvent-Solute Interactions: The solvent can interact with the growing crystal faces, influencing the final crystal habit.[9] Hydrogen bonding between the solvent and the triazole moiety can play a significant role.

Troubleshooting Polymorphism:

Different crystalline forms, or polymorphs, can have different physical properties. The choice of solvent can be a key factor in obtaining a specific polymorph.[9][13]

  • Solvent Effects: As demonstrated with mefenamic acid, different solvents can lead to the formation of different polymorphs.[9][11] It is crucial to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify the polymorphic form.

  • Kinetic vs. Thermodynamic Control: Rapid cooling (kinetic control) may yield a metastable polymorph, while slow cooling (thermodynamic control) is more likely to produce the most stable form.[10]

Experimental Workflow for Crystal Growth Optimization:

Crystal_Growth start Start: Supersaturated Solution cooling_rate Control Cooling Rate start->cooling_rate slow_cooling Slow Cooling cooling_rate->slow_cooling fast_cooling Fast Cooling cooling_rate->fast_cooling large_crystals Larger, fewer crystals slow_cooling->large_crystals small_crystals Smaller, numerous crystals fast_cooling->small_crystals characterization Characterize Crystals (Size, Shape, Purity, Polymorph) large_crystals->characterization small_crystals->characterization end End: Desired Crystals characterization->end

Caption: Workflow for optimizing crystal growth.

III. References

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • Rohani, S., et al. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • University of Missouri-St. Louis. (n.d.). 4. Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Rohani, S., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • American Chemical Society. (2010, March 1). Solvent Effects on Acridine Polymorphism. Crystal Growth & Design. [Link]

  • Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics. [Link]

  • Science Notes. (2013, May 29). Solutions to Common Crystal Growing Problems. [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals working on the synthesis of sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals working on the synthesis of sterically hindered α-triazolyl ketones.

The synthesis of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (an α-triazolyl isobutyrophenone derivative) from 2-bromo-2-methyl-1-phenylpropan-1-one and 1,2,4-triazole is notoriously challenging. The presence of a tertiary α-bromo ketone adjacent to a carbonyl group creates a highly sterically hindered electrophilic center, making the reaction prone to stalling, poor regioselectivity, and aggressive side reactions.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your reaction conditions.

Part 1: Mechanistic Overview & Reaction Pathways

Before adjusting parameters, it is critical to understand the competing pathways in this reaction system. The tertiary nature of the substrate means that nucleophilic substitution (SN2/SN1) is in direct kinetic competition with E2 elimination and regiomeric N4-alkylation.

ReactionPathway SM Starting Material 2-Bromo-2-methyl-1-phenylpropan-1-one + 1,2,4-Triazole N1 Target Product (N1) 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one SM->N1 Mild Base (Cs2CO3) Polar Aprotic Solvent (SN1/SN2) N4 Regioisomer (N4) Sterically Hindered Byproduct SM->N4 Competing Nucleophile E2 E2 Elimination 2-Methyl-1-phenylprop-2-en-1-one SM->E2 Strong Base / High Temp (β-Hydride Abstraction)

Reaction pathways in the synthesis of α-triazolyl isobutyrophenone derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a massive amount of 2-methyl-1-phenylprop-2-en-1-one instead of my target triazolyl ketone. How can I suppress this elimination? A1: You are encountering a classic E2 elimination pathway. Your starting material, 2-bromo-2-methyl-1-phenylpropan-1-one, is a sterically hindered tertiary alkyl halide. When exposed to basic conditions, the kinetic rate of β-proton abstraction (from the methyl groups) often outcompetes nucleophilic substitution, leading to the enone byproduct (2-methyl-1-phenylprop-2-en-1-one) [1].

  • Causality: Strong, non-nucleophilic bases (e.g., NaOtBu, DBU) or excessive thermal energy lower the transition state barrier for E2 elimination faster than they facilitate substitution.

  • Solution: Switch to a milder, heterogeneous base system such as anhydrous Cesium Carbonate (Cs₂CO₃) [3]. Lower your reaction temperature to 60 °C. The use of a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF is critical; it tightly solvates the metal cation, leaving the triazolide anion "naked" and highly nucleophilic, allowing the substitution to proceed at lower temperatures before E2 elimination takes over.

Q2: My LC-MS shows two product peaks with the identical m/z. What are they, and how do I enrich the desired product? A2: You are observing regiomers. 1,2,4-Triazole is an ambident nucleophile and can alkylate at either the N1 or N4 position [2]. The N1-alkylated product (2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one) is the thermodynamic and kinetic preference due to lower steric hindrance, but N4-alkylation remains a persistent byproduct.

  • Causality: High temperatures and protic impurities disrupt the hydrogen bonding network that naturally favors N1 attack. Furthermore, the extreme steric bulk of the tertiary bromide forces the incoming nucleophile into higher-energy transition states, reducing regioselectivity.

  • Solution: Maintain strict anhydrous conditions. Adding a catalytic amount of Potassium Iodide (KI, 0.1 equiv) facilitates an in-situ Finkelstein reaction. The transient tertiary iodide is a superior leaving group, which lowers the activation energy for the bulky N1 nucleophilic attack and significantly improves the N1:N4 ratio.

Q3: The reaction stalls at ~50% conversion despite prolonged heating. Should I push the temperature higher? A3: Absolutely not. Increasing the temperature will exponentially increase the E2 elimination byproduct discussed in Q1.

  • Causality: As the reaction progresses, the accumulation of inorganic bromide salts can cause product inhibition. Additionally, the tertiary α-bromo ketone is highly sterically hindered, making the substitution inherently sluggish.

  • Solution: Ensure you are using a significant excess of 1,2,4-triazole (at least 3.0 equivalents). The excess triazole acts both as the nucleophile and as a buffer for the local pH, preventing substrate degradation. If stalling persists, verify the anhydrous nature of your NMP, as trace water will hydrolyze the starting material to the corresponding α-hydroxy ketone.

Part 3: Data Presentation

The following table summarizes the quantitative impact of varying base, solvent, and temperature on the product distribution. Note the dramatic shift away from E2 elimination when transitioning to Cs₂CO₃ in NMP.

EntryBase (Equiv)SolventTemp (°C)Conversion (%)Yield: Target N1 (%)Yield: Enone Byproduct (%)
1NaH (2.0)THF65>952570
2DBU (2.0)MeCN80>951580
3K₂CO₃ (2.0)DMF80906520
4K₂CO₃ (2.0)DMF608578<5
5 Cs₂CO₃ (2.0) + KI (0.1) NMP 60 >95 88 <2

Part 4: Validated Experimental Protocol

The following methodology is a self-validating system designed to maximize N1-alkylation while suppressing E2 elimination.

Step 1: Reagent Preparation & Anion Generation

  • In an oven-dried, nitrogen-flushed 50 mL round-bottom flask, add 1,2,4-triazole (3.0 equiv, 30 mmol) and anhydrous Cs₂CO₃ (2.0 equiv, 20 mmol).

  • Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL, 0.5 M relative to the limiting reagent).

  • Stir the suspension vigorously at room temperature for 15 minutes to pre-form the highly nucleophilic triazolide anion.

Step 2: Substrate Addition 4. Add anhydrous Potassium Iodide (KI) (0.1 equiv, 1 mmol) to the flask. 5. Slowly add 2-bromo-2-methyl-1-phenylpropan-1-one (1.0 equiv, 10 mmol) dropwise over 5 minutes.

  • Scientific Rationale: Dropwise addition prevents localized concentration spikes of the tertiary halide, minimizing substrate-to-substrate side reactions and thermal runaway.

Step 3: Reaction & Monitoring 6. Transfer the flask to a pre-heated oil bath at exactly 60 °C. 7. Monitor the reaction via LC-MS. The reaction typically reaches >95% conversion within 12–16 hours. Do not exceed 65 °C to prevent E2 elimination.

Step 4: Quench & Workup 8. Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. This will precipitate the organic product and dissolve the inorganic salts. 9. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 10. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL).

  • Scientific Rationale: NMP is highly water-soluble, but a standard aqueous wash often results in emulsion formation or incomplete removal. The LiCl wash increases the ionic strength of the aqueous phase, crashing out the organic product while effectively partitioning the NMP entirely into the aqueous layer.

Step 5: Isolation 11. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

Part 5: References

  • Merging Halogen-Atom Transfer (XAT) and Cobalt Catalysis to Override E2-Selectivity in the Elimination of Alkyl Halides. Amazon S3 (Research Article / Supplemental Information).

  • Ipconazole (Ref: KNF 317) - AERU. University of Hertfordshire.

  • US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases. Google Patents.

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Synthesis of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one. Here, we address common challenges rel...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one. Here, we address common challenges related to byproduct formation and provide troubleshooting strategies to enhance reaction efficiency and product purity. Our approach is grounded in established mechanistic principles and supported by practical, field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the nucleophilic substitution of a halogen atom on an α-haloketone precursor, 2-halo-2-methyl-1-phenylpropan-1-one, by the 1,2,4-triazole anion. While seemingly straightforward, this reaction is often complicated by the ambident nucleophilic nature of the 1,2,4-triazole ring, leading to the formation of undesired byproducts. This guide will focus on identifying and minimizing these byproducts to achieve a higher yield of the desired N1-substituted isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity towards the desired N1-isomer?

A1: The most common byproduct in this synthesis is the N2- or N4-alkylated isomer of the 1,2,4-triazole. 1,2,4-triazole has three nucleophilic nitrogen atoms (N1, N2, and N4), and alkylation can occur at any of these sites. The formation of these regioisomers is a well-documented challenge in triazole chemistry.[1][2]

Identification of Isomeric Byproducts:

The different electronic environments of the triazole protons and carbons in the N1, N2, and N4 isomers result in distinct NMR chemical shifts.

  • ¹H NMR Spectroscopy: The protons on the triazole ring (C3-H and C5-H) of the desired N1-isomer will have characteristic chemical shifts, typically in the range of δ 7.5-9.5 ppm. The N2 and N4 isomers will exhibit different chemical shifts for these protons due to the altered electronic distribution in the ring.

  • ¹³C NMR Spectroscopy: The carbon atoms of the triazole ring (C3 and C5) are also sensitive to the point of substitution, generally appearing in the δ 140-170 ppm range.[3] Distinct chemical shifts for these carbons will be observed for each isomer.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry can be used to separate the isomers and their fragmentation patterns may provide clues for identification. Derivatization may be necessary to improve volatility and separation.

Strategies to Enhance N1-Regioselectivity:

The regioselectivity of the alkylation is influenced by steric and electronic factors, which can be manipulated through the choice of reaction conditions.

  • Steric Hindrance: The alkylating agent in this synthesis, 2-bromo-2-methyl-1-phenylpropan-1-one, possesses a sterically demanding tertiary carbon center. This inherent bulkiness favors the attack at the less sterically hindered N1 position of the 1,2,4-triazole ring.

  • Choice of Base: The base used to deprotonate the 1,2,4-triazole plays a crucial role.

    • Sterically Hindered, Non-Nucleophilic Bases: The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is reported to favor the formation of the N1-alkylated isomer.[2]

    • Common Inorganic Bases: Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like DMF or acetonitrile often lead to a mixture of N1 and N4 isomers.[2]

  • Solvent Effects: The choice of solvent can influence the reactivity of the triazole anion and the transition state energies for the formation of different isomers. Aprotic solvents are generally preferred to avoid solvation of the nucleophile.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the N1-isomer due to lower steric hindrance.

Experimental Protocol for Improved N1-Selectivity:

  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add a solution of 2-bromo-2-methyl-1-phenylpropan-1-one (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Table 1: Influence of Base on N1:N4 Regioselectivity in Triazole Alkylation (Illustrative)

BaseSolventTemperature (°C)Approximate N1:N4 Ratio
DBUTHF0 to RT90:10
K₂CO₃DMFRT60:40
NaHDMF0 to RT50:50

Note: These ratios are illustrative and can vary based on the specific substrates and reaction conditions.

Q2: I am observing the formation of a byproduct with a higher molecular weight than my product. What could it be and how can I prevent it?

A2: A higher molecular weight byproduct is likely a result of overalkylation, leading to the formation of a quaternary 1,4-dialkyl-1,2,4-triazolium salt.[4] This occurs when the initially formed N1-alkylated product acts as a nucleophile and reacts with another molecule of the alkylating agent.

Mechanism of Overalkylation:

G N1_Product N1-Alkylated Product Quaternary_Salt Quaternary Triazolium Salt (Byproduct) N1_Product->Quaternary_Salt Nucleophilic Attack (N4 position) Alkylating_Agent 2-bromo-2-methyl- 1-phenylpropan-1-one Alkylating_Agent->Quaternary_Salt

Caption: Formation of the quaternary triazolium salt byproduct.

Strategies to Minimize Overalkylation:

  • Stoichiometry Control: Use a slight excess of 1,2,4-triazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of triazole). This ensures that the alkylating agent is the limiting reagent and reduces the probability of a second alkylation event.

  • Controlled Addition: Add the alkylating agent slowly and at a low temperature to the solution of the deprotonated triazole. This helps to maintain a low concentration of the alkylating agent throughout the reaction, disfavoring the second alkylation step which is typically slower than the first.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further reaction of the product.

Q3: My reaction is incomplete, and I have a significant amount of unreacted 2-bromo-2-methyl-1-phenylpropan-1-one. What are the possible causes?

A3: Incomplete conversion can be due to several factors related to the reactants and reaction conditions.

Troubleshooting Incomplete Reactions:

  • Purity of Starting Materials:

    • 1,2,4-Triazole: Ensure it is dry, as water can consume the base and hinder the formation of the triazole anion.

    • 2-bromo-2-methyl-1-phenylpropan-1-one: This precursor can be unstable and degrade over time. Verify its purity by NMR or GC-MS before use. Byproducts from its own synthesis, such as the corresponding alcohol or elimination products, can also be present.

  • Base Inefficiency:

    • Insufficient Amount: Ensure at least one equivalent of a strong enough base is used to fully deprotonate the triazole.

    • Base Degradation: Some bases, like sodium hydride, can be deactivated by moisture. Use freshly opened or properly stored reagents.

  • Reaction Temperature and Time:

    • Low Temperature: While beneficial for selectivity, a very low temperature might not provide sufficient energy for the reaction to proceed at a reasonable rate. A gradual increase in temperature after the addition of the alkylating agent might be necessary.

    • Insufficient Time: Some reactions may require longer times to go to completion. Continue monitoring the reaction until no further change is observed.

Q4: I am having difficulty purifying my product from the isomeric byproducts. What are the recommended purification techniques?

A4: The separation of N1, N2, and N4-alkylated triazole isomers can be challenging due to their similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the isomers.

    • Stationary Phase: Silica gel is commonly used.

    • Eluent System: A careful selection of the eluent system is critical. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A shallow gradient elution is often necessary to achieve good separation.

  • Recrystallization: If a suitable solvent system can be found where the isomers have significantly different solubilities, recrystallization can be an effective and scalable purification method. This often requires screening a variety of solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Workflow for Purification:

G Crude_Mixture Crude Reaction Mixture Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Mixture->Column_Chromatography Fraction_Analysis TLC/LC-MS Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_N1_Isomer Pure N1-Isomer Fraction_Analysis->Pure_N1_Isomer Mixed_Fractions Mixed Isomer Fractions Fraction_Analysis->Mixed_Fractions Recrystallization Recrystallization Mixed_Fractions->Recrystallization Recrystallization->Pure_N1_Isomer Pure_Byproduct Pure Isomeric Byproduct Recrystallization->Pure_Byproduct

Caption: A typical workflow for the purification of triazole isomers.

Summary of Key Recommendations

IssuePrimary Cause(s)Recommended Solution(s)
Low Regioselectivity Nucleophilic attack at N2/N4 positions of the triazole ring.Use a sterically hindered base (e.g., DBU), optimize solvent and temperature.
Overalkylation Reaction of the N1-product with another molecule of the alkylating agent.Use a slight excess of 1,2,4-triazole, slow addition of the alkylating agent at low temperature.
Incomplete Reaction Impure reactants, inefficient base, suboptimal temperature/time.Verify purity of starting materials, use a sufficient amount of a strong, dry base, optimize reaction conditions.
Purification Difficulties Similar polarities of isomeric byproducts.Employ gradient column chromatography, screen for suitable recrystallization solvents, or use preparative HPLC.

References

  • BenchChem. (2025).
  • Google Patents. (1981).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane.
  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
  • Satoskar, R. S., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. DTIC.
  • Bulger, P. G., et al. (2001). An Investigation into the Alkylation of 1,2,4-Triazole. The Journal of Organic Chemistry, 66(24), 8026-8032.
  • Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345.
  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 261-267.

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Optimization

Technical Support Center: Addressing Inconsistent Bioassay Results for 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Prepared by the Office of the Senior Application Scientist This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals experiencing inconsistent results i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals experiencing inconsistent results in bioassays involving 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one . As this compound is not extensively characterized in public literature, this document emphasizes establishing robust experimental foundations and systematically diagnosing sources of variability, from compound integrity to assay execution and data analysis.

Introduction: A Systematic Approach to Variability

Inconsistent results in cell-based or biochemical assays are rarely due to a single cause. They often stem from a cascade of subtle, interconnected factors. This guide is structured to address these issues logically, starting with the most foundational component—the compound itself—before moving to the experimental environment and data interpretation.

cluster_0 Level 1: Compound Integrity cluster_1 Level 2: Assay & Environmental Factors cluster_2 Level 3: Data & Analysis Compound Inconsistent Results Observed Solubility Q1: Is the compound fully dissolved? Compound->Solubility Stability Q2: Is the compound stable in solution? Solubility->Stability Purity Q3: What is the compound's purity? Stability->Purity Solvent Q4: Is the solvent (DMSO) affecting the cells? Purity->Solvent EdgeEffect Q5: Are there plate-specific patterns (Edge Effect)? Solvent->EdgeEffect CellHealth Q6: Is cell health consistent? EdgeEffect->CellHealth Media Q7: Are media components (serum) interfering? CellHealth->Media QC Q8: Is the assay performance robust (Z-Factor)? Media->QC Analysis Data Interpretation QC->Analysis Conclusion Conclusion Analysis->Conclusion Reproducible Results

Caption: Troubleshooting workflow for inconsistent bioassay results.

Part 1: Compound-Centric Troubleshooting

The first step in troubleshooting is to validate the key reagent. Inconsistencies are often mistakenly attributed to the biological system when the root cause lies with the compound's preparation or stability.

Q1: My results are highly variable between replicates. Could the compound itself be the problem?

Answer: Absolutely. Poor solubility and compound precipitation are among the most common causes of inconsistent results in microplate-based assays.[1] If your compound is not fully dissolved in the stock solution or precipitates when diluted into aqueous assay media, your cells will be exposed to different effective concentrations in each well, leading to high variability.

Causality and Actionable Insights:

  • Solubility Limit: Every compound has a thermodynamic solubility limit in a given solvent. Exceeding this limit results in a fine, often invisible, suspension rather than a true solution. When you pipette this suspension, you transfer variable amounts of undissolved compound.

  • Aqueous Precipitation: A compound may be soluble in 100% DMSO but crash out of solution when diluted into your aqueous cell culture medium. This is a critical failure point.

  • Compound Stability: Triazole-containing compounds can be susceptible to degradation depending on factors like pH, light exposure, and temperature.[2][3] Degradation over the course of an experiment or during storage can lead to a decrease in active compound concentration.

Troubleshooting Protocol: Visual Solubility & Stability Check

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% analytical-grade DMSO.

  • Visual Inspection: Hold the vial against a bright light and look through the solution. Do you see any solid particles, haziness, or "swirling" that indicates undissolved material? If so, your stock concentration is too high.

  • Aqueous Dilution Test (The "Crash Test"):

    • Take your highest intended working concentration (e.g., 100 µM).

    • Mimic the final assay dilution. For example, if your final DMSO concentration is 0.5%, dilute your stock 200-fold into the exact same cell culture medium you use in your assay.

    • Let the solution sit at the assay temperature (e.g., 37°C) for 30-60 minutes.

    • Visually inspect again for any signs of precipitation or cloudiness. This is a critical quality control step.

  • Photostability Check: Prepare a solution in a clear plate and another in an amber or foil-wrapped plate. Expose both to typical laboratory light conditions for the duration of your assay and compare the results to a control kept in the dark. Some triazoles show considerable photodegradation.[3]

Part 2: Assay System and Environmental Factors

Once you have validated your compound's handling and preparation, the next level of troubleshooting involves the assay environment and biological system.

Q2: I'm observing patterns on my 96-well plate—the outer wells behave differently from the inner wells. What is happening?

Answer: You are observing the "edge effect." This is a well-documented phenomenon in microplate assays where the wells on the perimeter of the plate experience a different microenvironment than the central wells.[4][5][6][7] The primary cause is increased evaporation from these outer wells during incubation.[5][6]

Causality and Actionable Insights:

  • Evaporation Gradient: The outer rows and columns of a microplate have more surface area exposed to the external environment, leading to a higher rate of media evaporation.

  • Concentration Changes: As water evaporates from the media, the concentration of salts, nutrients, and your test compound increases, which can alter cell viability and assay readouts.[5][8]

  • Temperature Gradients: The edges of the plate can also experience more rapid temperature fluctuations when the plate is moved in and out of the incubator.[4]

Mitigation StrategyDescriptionRationale
Well Hydration Fill the outermost wells with sterile water or PBS and do not use them for experimental data.This creates a vapor barrier, reducing evaporation from the adjacent data-generating wells.[1][9]
Low-Evaporation Lids Use specialized lids with condensation rings or a longer skirt.These lids are designed to create a more humid environment within the plate, minimizing fluid loss.[5][7]
Plate Sealing For biochemical assays, use adhesive foil or heat seals. For cell-based assays, use sterile, gas-permeable ("breathable") seals.Sealing is the most effective way to prevent evaporation.[5][7] Breathable seals are critical for maintaining gas exchange required for cell health.
Incubator Humidity Ensure your incubator is properly humidified (typically >95%).A humid external environment reduces the water potential gradient between the plate wells and the incubator atmosphere.[6]
Randomized Plating Use a randomized plate layout where different treatment groups are scattered across the plate rather than grouped in blocks.This statistical approach helps to average out any positional bias, though it does not eliminate the physical effect.[8]
Q3: What concentration of DMSO is safe for my cells, and could it be causing variability?

Answer: While DMSO is a vital solvent, it is not inert and exhibits cytotoxicity in a concentration- and time-dependent manner.[10][11][12] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize effects on cell viability and function.[10][13] Inconsistent pipetting that leads to slightly different final DMSO concentrations across wells can be a hidden source of variability.

Causality and Actionable Insights:

  • Membrane Permeability: DMSO readily permeates cell membranes and at higher concentrations can disrupt their integrity and inhibit cell proliferation.[10]

  • Cell-Type Specificity: Different cell lines have varying tolerances to DMSO.[13] It is crucial to determine the tolerance of your specific cell line.

  • Impact on Mitochondria: Studies have shown that DMSO can damage mitochondrial integrity and impair membrane potential, affecting cellular energetics and overall health.[14]

Protocol: Determining DMSO Tolerance for Your Cell Line

  • Plate Cells: Seed your cells in a 96-well plate at the density you use for your main assay.

  • Create a DMSO Gradient: Prepare dilutions of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

  • Treat and Incubate: Expose the cells to the DMSO gradient for the same duration as your compound treatment in the main assay.

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, resazurin, or a live/dead stain) to measure the effect of the solvent alone.

  • Determine the Safe Concentration: The highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the no-solvent control is your maximum safe working concentration.

Q4: Could components in my assay medium, such as serum, be interfering with my compound?

Answer: Yes, this is a significant and often overlooked factor. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[15][16] If 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one binds to serum proteins, the free concentration of the compound available to interact with your target is reduced, potentially leading to a lower-than-expected effect.

Causality and Actionable Insights:

  • Protein Sequestration: Serum albumin acts like a "molecular sponge," non-specifically binding and sequestering a wide range of drug-like molecules.[15] The strength of this binding depends on the compound's physicochemical properties.

  • Variable Binding: Different batches of fetal bovine serum (FBS) can have varying protein compositions, which can introduce experiment-to-experiment variability.

  • Impact on Potency: The measured potency (e.g., IC₅₀ or EC₅₀) of a compound can be significantly lower in assays with high serum content compared to serum-free conditions.

Troubleshooting Strategy:

  • Assay in Low-Serum/Serum-Free Media: If your cell line can tolerate it, run a pilot experiment where the compound treatment is performed in a low-serum (e.g., 1-2%) or serum-free medium. If the compound appears more potent under these conditions, serum binding is a likely factor.

  • Maintain Consistent Serum Batches: If serum is required, try to use the same lot number of FBS for a complete set of experiments to minimize this source of variability.

Part 3: Mechanistic Considerations & Assay Design

Understanding the probable mechanism of action for your compound class can inform assay design and help interpret results.

Q5: What is the likely mechanism of action for a 1,2,4-triazole compound, and how does this affect my experiment?

Answer: The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, particularly known for its role in antifungal agents.[17][18][19] The most well-documented mechanism of action for antifungal triazoles is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[17][18][20][21]

Causality and Actionable Insights:

  • Enzyme Inhibition: This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17][20] The triazole's nitrogen atom coordinates with the heme iron atom in the enzyme's active site, blocking its function.[18][21]

  • Pathway Disruption: Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the fungal cell membrane's structure and function, ultimately inhibiting growth.[17]

  • Broader Activity: Beyond antifungal action, 1,2,4-triazole derivatives have been shown to inhibit other enzymes, such as acetylcholinesterase and α-glucosidase, highlighting their versatility.[17][22]

AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Membrane Integrity) Compound 2-methyl-1-phenyl-2- (1H-1,2,4-triazol-1-yl)propan-1-one Compound->CYP51 Inhibition CYP51->Ergosterol ToxicSterols Toxic Sterol Intermediates (Membrane Disruption) CYP51->ToxicSterols

Caption: Hypothesized mechanism of action for a triazole-based compound.

Part 4: Data Analysis and Quality Control

Robust data analysis begins with robust quality control. Using statistical metrics to assess assay performance is essential for ensuring that your results are meaningful.

Q6: How can I quantitatively assess whether my assay is performing well before I even look at the compound's effect?

Answer: You should calculate the Z-factor (or Z-prime, Z') for every plate. This is a statistical metric used in high-throughput screening to evaluate the quality and robustness of an assay.[23][24][25] It provides a measure of the separation between your positive and negative controls, while also accounting for the variability within those controls.

Causality and Actionable Insights:

  • Signal Window vs. Variability: A good assay needs more than just a large difference between the positive (max signal) and negative (min signal) controls; it also needs low variability within the replicates of each control. The Z-factor captures both of these aspects in a single value.

  • Formula: The Z'-factor is calculated using only the control wells: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of your positive and negative controls.

Z-Factor ValueInterpretationAction Required
> 0.5 An excellent assay.Proceed with confidence. The assay is robust and reliable.[23][25]
0 to 0.5 A "doable" or marginal assay.Proceed with caution. The assay may be acceptable, but it is sensitive to small errors. Consider optimization to reduce variability.[23]
< 0 An unacceptable assay.STOP. Do not interpret compound data. The variability of the controls is greater than their mean difference. The assay must be re-developed or optimized.[23][25]

Alternative Metric - SSMD: The Strictly Standardized Mean Difference (SSMD) is another powerful metric, considered by some statisticians to be more robust than the Z-factor, especially for RNAi screens.[23][24][25][26] It is worth exploring if your assay has non-normal data distributions.

References
  • The edge effect in microplate assays. (2023, December 16). Wako Automation. [Link]

  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]

  • Ryback, B. J., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. mBio. [Link]

  • Preventing edge effect in microplates. (2013, October 30). Corning Life Sciences. [Link]

  • Uddin, I., et al. (2011). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Journal of Proteomics & Bioinformatics. [Link]

  • Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? (2019, August 12). PAASP Network. [Link]

  • Standardized median difference for quality control in high-throughput screening. (2014). ResearchGate. [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. [Link]

  • Mathematical relationships between control group variability and assay quality metrics. (n.d.). University of Cambridge. [Link]

  • Wang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]

  • El-Haddad, F., et al. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. [Link]

  • de Souza, T. O., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

  • Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

  • Serial Dilution Protocol. (n.d.). BPS Bioscience. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. (2026, January 13). Lab Manager. [Link]

  • How to Make Dilutions and Serial Dilutions. (2023, August 10). Science Buddies. [Link]

  • Khan, I., et al. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. ResearchGate. [Link]

  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog. [Link]

  • Preparing Solutions and Making Dilutions. (n.d.). CUNY. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]

  • Gümüş, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Gümüş, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]

  • Barik, A. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Why can't I get reproducible results in cell based assays? (2021, January 16). ResearchGate. [Link]

  • Assay Troubleshooting. (n.d.). Molecular Biology. [Link]

  • 2-METHYL-1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-PROPANONE. (n.d.). NextSDS. [Link]

  • 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-. (2021, September 14). Australian Government Department of Health. [Link]

  • Mondal, T., et al. (2020). Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex – photophysical and biological studies. Dalton Transactions. [Link]

  • Mondal, P., & Mandal, A. K. (2024). Molecular Insights into the Conformational and Binding Behaviors of Human Serum Albumin Induced by Surface-Active Ionic Liquids. The Journal of Physical Chemistry B. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in overcoming the delivery challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in overcoming the delivery challenges associated with 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one .

Due to its highly lipophilic propiophenone backbone and triazole ring, this active pharmaceutical ingredient (API) exhibits extremely poor aqueous solubility and high crystalline lattice energy. Similar to other extended-spectrum triazoles (e.g., posaconazole, ravuconazole), it falls under the Biopharmaceutics Classification System (BCS) Class II or IV [1]. To achieve therapeutic efficacy, conventional aqueous suspensions are insufficient; advanced formulation strategies must be employed to bypass dissolution rate-limiting steps.

Formulation Strategy Workflow

G cluster_strategies Formulation Strategies API API: Triazole Propiophenone (Highly Lipophilic, Low Solubility) Profile Physicochemical Profiling (pKa, LogP, Tm/Tg ratio) API->Profile ASD Amorphous Solid Dispersion (ASD) Hot-Melt Extrusion Profile->ASD High Tm/Tg LBF Lipid-Based Formulation (SEDDS) Microemulsion Type III Profile->LBF High LogP (>5) NANO Nanocrystalline Suspension Media Milling Profile->NANO High Crystal Energy InVitro In Vitro Biorelevant Dissolution (FaSSIF/FeSSIF) ASD->InVitro LBF->InVitro NANO->InVitro InVivo In Vivo PK Evaluation (Bioavailability %F, Cmax, AUC) InVitro->InVivo Supersaturation Maintained

Workflow for selecting and validating formulation strategies to enhance triazole API bioavailability.

Quantitative Performance of Bioavailability Enhancement Strategies

Based on pharmacokinetic modeling of structurally analogous triazoles [2][3], the following table summarizes the expected quantitative improvements when applying advanced formulation strategies to this API.

Formulation StrategyCarrier / Excipient MatrixMean Droplet/Particle SizeFold-Increase in CmaxFold-Increase in AUCPhysical Stability Profile
Crystalline API (Control) None (Aqueous Suspension)>10 µm1.0x (Baseline)1.0x (Baseline)High (Thermodynamically stable)
Amorphous Solid Dispersion HPMCAS-H, Eudragit L100N/A (Solid Solution)~11.7x~11.5xModerate (Requires Tg > 50°C above storage)
SEDDS (Type IIIA) Labrasol, Capryol 90, Transcutol<250 nm~6.5x~8.2xHigh (Isotropic mixture)
Nanocrystalline Suspension Poloxamer 407, SLS~75 nm~4.2x~5.0xModerate (Risk of Ostwald ripening)
Self-Validating Experimental Protocols
Protocol 1: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersion (ASD)

Causality: Triazole derivatives possess a high ratio of melting temperature to glass transition temperature (Tm/Tg), making them highly prone to recrystallization [2]. Hypromellose acetate succinate (HPMCAS) is selected as the carrier polymer because its amphiphilic nature provides steric hindrance, acting as a "parachute" to maintain drug supersaturation in the higher pH of the intestinal lumen [4].

  • Pre-blending: Geometrically mix the API with HPMCAS-H at a 1:3 (w/w) ratio.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile to ramp from 120°C at the feed zone to 160°C at the die.

    • Self-Validation Checkpoint: Monitor the torque and die pressure. The die temperature must be at least 15°C above the mixture's Tg to ensure polymer flow, but strictly below the API's degradation temperature.

  • Quenching & Milling: Extrude onto a chill roll (5°C) to rapidly freeze the molecular mobility, trapping the API in the amorphous state. Mill the extrudate using a cryogenic impact mill to a d50 of <150 µm.

  • Solid-State Validation: Analyze the milled powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Success Criteria: A single, unified Tg on the thermogram and a broad "halo" on the diffractometer (absence of sharp Bragg peaks) confirm 100% amorphization.

Protocol 2: Preparation of Self-Emulsifying Drug Delivery System (SEDDS)

Causality: Formulating the API in a Type IIIA lipid system pre-dissolves the drug. Upon reaching the stomach, the mild agitation of gastric motility spontaneously forms a microemulsion, bypassing the dissolution rate-limiting step entirely and presenting the drug directly for lymphatic or portal absorption [3].

  • Excipient Isotropic Mixing: Combine Capryol 90 (Lipid), Labrasol (Surfactant), and Transcutol HP (Co-surfactant) in a 2:5:3 weight ratio. Stir at 40°C for 30 minutes until a transparent, monophasic liquid is achieved.

  • Drug Loading: Add the API at a concentration of 50 mg/g of the lipid matrix. Vortex vigorously and sonicate for 15 minutes.

    • Causality: Sonication provides the cavitation energy required to disrupt the strong intermolecular hydrogen bonding of the triazole rings, driving the API into the hydrophobic lipid core.

  • Dispersion Validation: Dilute 1 mL of the loaded SEDDS into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C, stirring at 50 rpm.

    • Success Criteria: The mixture must form a bluish, translucent microemulsion within 2 minutes. Dynamic Light Scattering (DLS) must confirm a droplet size of <250 nm with a Polydispersity Index (PDI) < 0.3.

Pathway SEDDS SEDDS Formulation (API + Lipid + Surfactant) Stomach Gastric Dispersion (Droplet <250nm) SEDDS->Stomach Intestine Intestinal Lipolysis (Mixed Micelles) Stomach->Intestine Lipases/Bile Salts Absorption Enterocyte Uptake (Lymphatic / Portal) Intestine->Absorption Permeation Systemic Systemic Circulation (Enhanced Bioavailability) Absorption->Systemic

Mechanistic absorption pathway of SEDDS formulations for highly lipophilic triazole derivatives.

Troubleshooting & FAQs

Q1: During biorelevant dissolution testing (FaSSIF) of my ASD, I observe an initial spike in drug release followed by rapid precipitation. How can I maintain supersaturation? A: This indicates a failure of the "parachute" mechanism. The triazole propiophenone derivative has a high crystallization drive due to strong π-π stacking of its phenyl rings. Solution: Incorporate a secondary precipitation inhibitor. Adding 0.2% w/w Sodium Lauryl Sulfate (SLS) to the formulation, or transitioning to a ternary solid dispersion by blending HPMCAS with Eudragit L100, will increase steric hindrance and delay crystal nucleation at the solid-liquid interface [2].

Q2: My SEDDS formulation shows excellent solubility in vitro, but the in vivo bioavailability in animal models remains unexpectedly low. What is the mechanistic cause? A: This discrepancy is typically caused by in vivo lipolysis. Pancreatic lipases digest the lipid excipients (like Capryol 90) in the duodenum. This digestion lowers the solubilization capacity of the resulting mixed micelles, causing the API to precipitate before it can permeate the enterocytes [3]. Solution: Conduct an in vitro lipolysis assay using a pH-stat titration method to predict precipitation. If precipitation occurs, shift your formulation toward a Type IV lipid system by increasing the proportion of hydrophilic, lipase-resistant surfactants (e.g., Cremophor EL or Poloxamer).

Q3: The API shows significant chemical degradation during Hot-Melt Extrusion. How can I process it into an ASD without thermal stress? A: If the melting point of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is too close to its thermal degradation threshold, HME is contraindicated. Solution: Switch to Spray Drying. Dissolve the API and the polymer in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) and atomize it. The rapid solvent evaporation (occurring in <1 second) kinetically traps the drug in the amorphous state at relatively low outlet temperatures (typically 40-60°C), entirely avoiding thermal degradation [4].

References
  • Hot Melt Extruded Amorphous Solid Dispersion of Posaconazole with Improved Bioavailability: Investigating Drug-Polymer Miscibility with Advanced Characterisation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel High-Drug-Loaded Amorphous Dispersion Tablets of Posaconazole; In Vivo and In Vitro Assessment Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Ravuconazole self-emulsifying delivery system: in vitro activity against Trypanosoma cruzi amastigotes Source: International Journal of Nanomedicine (Dove Medical Press) URL:[Link]

  • Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections Source: Drug Design, Development and Therapy (Dove Medical Press) URL:[Link]

Reference Data & Comparative Studies

Validation

cross-reactivity studies of 2-methyl-1-phenyl-2-(1h-1,2,4-triazol-1-yl)propan-1-one

[label="2. Diagram 1: Logical relationship between hapten conjugation site and antibody cross-reactivity.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="2.

Diagram 1: Logical relationship between hapten conjugation site and antibody cross-reactivity.

Comparative Analysis: MPTPO Detection Technologies

To accurately quantify MPTPO in complex matrices, researchers typically choose between three analytical modalities:

  • MPTPO-Specific Monoclonal ELISA: Utilizes targeted hapten design to achieve high specificity. Ideal for high-throughput screening of specific residues without false positives.

  • Broad-Spectrum Polyclonal ELISA: Recognizes the generic triazole ring. Useful for total triazole screening but incapable of distinguishing MPTPO from tebuconazole or triadimefon.

  • LC-MS/MS: The gold standard for multiplexed quantification. Offers zero cross-reactivity interference but requires extensive sample preparation and high capital expenditure.

Quantitative Data: Cross-Reactivity Comparison

Cross-reactivity is calculated using the formula: CR (%) = (IC50 of MPTPO / IC50 of Analog) × 100. The table below compares the performance of the MPTPO-specific monoclonal antibody (mAb) against a broad-spectrum polyclonal antibody (pAb) and LC-MS/MS.

CompoundStructural Modification vs. MPTPOMPTPO-Specific mAb (CR%)Broad-Spectrum pAb (CR%)LC-MS/MS Interference
MPTPO None (Target Analyte)100.0%100.0%None
Triadimefon Chlorophenoxy addition< 0.1%85.4%None
Tebuconazole Chlorophenyl & tert-butyl groups< 0.1%62.1%None
Hexaconazole Butyl chain addition< 0.1%45.3%None
Paclobutrazol Chlorophenyl & triazole shift< 0.1%78.2%None

Table 1: Cross-reactivity profiles of MPTPO and structural analogs across different analytical platforms.

Experimental Protocols: Self-Validating Immunoassay Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to guarantee the integrity of the cross-reactivity data.

Protocol 1: Checkerboard Titration for Assay Optimization

Causality: Before determining cross-reactivity, the optimal concentrations of the coating antigen and primary antibody must be established to ensure a maximum signal-to-noise ratio and an absorbance reading of ~1.0 at 450 nm in the absence of a competitor .

  • Coating: Dilute the MPTPO-Ovalbumin (OVA) coating conjugate in carbonate-bicarbonate buffer (pH 9.6) across the columns of a 96-well microplate (e.g., 0.1 to 10 µg/mL). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBST (PBS + 0.05% Tween-20). Add 200 µL of 3% Bovine Serum Albumin (BSA) in PBS to each well. Incubate for 1 hour at 37°C to block non-specific binding sites.

  • Antibody Addition: Add serial dilutions of the primary anti-MPTPO antibody (e.g., 1:1,000 to 1:64,000) across the rows. Incubate for 1 hour at 37°C.

  • Validation Check: After adding the secondary HRP-conjugated antibody and TMB substrate, select the coating/antibody concentration pair that yields an Optical Density (OD) of 1.0–1.2. This ensures the assay is sensitive enough to be competitively inhibited by free MPTPO without saturating the detector.

ELISAWorkflow Step1 1. Coat Plate (MPTPO-OVA) Step2 2. Add Sample + Primary Antibody Step1->Step2 Step3 3. Wash & Add Secondary Ab-HRP Step2->Step3 Step4 4. Add TMB Substrate Step3->Step4 Step5 5. Read Absorbance (450 nm) Step4->Step5

Diagram 2: Step-by-step workflow of the competitive ELISA for cross-reactivity determination.

Protocol 2: Competitive ELISA for IC50 and CR% Determination

Causality: By introducing free MPTPO or its analogs alongside the primary antibody, the free molecules compete with the plate-bound MPTPO-OVA for antibody binding sites. A lower absorbance indicates higher binding affinity (lower IC50) to the free molecule.

  • Preparation: Prepare a series of standard solutions for MPTPO and each analog (Triadimefon, Tebuconazole, etc.) ranging from 0.01 ng/mL to 10,000 ng/mL in PBS.

  • Competition: Add 50 µL of the standard/analog solution and 50 µL of the optimized primary antibody to the MPTPO-OVA coated and blocked wells. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate five times with PBST. Add 100 µL of Goat Anti-Mouse IgG-HRP (diluted 1:5,000) per well. Incubate for 45 minutes at 37°C.

  • Signal Development: Wash five times. Add 100 µL of TMB substrate solution. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄.

  • Data Analysis: Read absorbance at 450 nm. Plot the normalized signal (B/B₀) against the log of the analyte concentration. Calculate the IC50 (concentration inhibiting 50% of the signal).

  • Self-Validation: The assay is only considered valid if the standard curve's R² value is >0.98 and the blank wells (no primary antibody) show an OD < 0.05.

Conclusion

The development of highly specific immunoassays for triazole derivatives like MPTPO requires strategic hapten design to mitigate the inherent cross-reactivity of the 1,2,4-triazole ring. As demonstrated, while broad-spectrum assays are useful for class-wide screening, analyte-specific monoclonal ELISAs offer a robust, high-throughput alternative to LC-MS/MS, provided that rigorous cross-reactivity profiling and self-validating protocols are employed.

References

  • Chen, Z., et al. (2008). "Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices". Journal of Agricultural and Food Chemistry. URL:[Link]

  • Danks, C., et al. (2010). "Development and Validation of an Immunoassay for the Determination of Tebuconazole Residues in Cereal Crops". Food and Agricultural Immunology. URL:[Link]

  • Székács, A., & Hammock, B. D. (1995). "Development of an Enzyme-Linked Immunosorbent Assay for the detection of the triazole fungicide myclobutanil". Journal of Agricultural and Food Chemistry. URL:[Link]

Comparative

Benchmarking 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (MPTP) Against Standard Triazoles: A Mechanistic and Performance Guide

Executive Summary & Structural Rationale As a Senior Application Scientist evaluating novel antifungal and agrochemical scaffolds, I frequently encounter the challenge of distinguishing next-generation azole compounds fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel antifungal and agrochemical scaffolds, I frequently encounter the challenge of distinguishing next-generation azole compounds from legacy molecules. The compound 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (hereafter referred to as MPTP ) represents a highly optimized structural evolution in the triazole class.

MPTP is designed to target lanosterol 14α-demethylase (CYP51), the critical cytochrome P450 enzyme responsible for ergosterol biosynthesis in fungi[1]. Its architecture provides three distinct mechanistic advantages over first-generation triazoles like Fluconazole:

  • 1,2,4-Triazole Core : The basic N4 nitrogen is essential for coordinating with the ferric heme iron of CYP51, displacing the native water molecule and halting catalytic turnover[2].

  • Gem-Dimethyl Group : The bulky methyl groups at the alpha position relative to the ketone restrict the molecule's conformational flexibility. This steric bulk locks the compound into a favorable binding pose within the narrow hydrophobic access channel of CYP51 and protects the alpha-carbon from host-mediated metabolic oxidation.

  • Phenyl-Ketone Motif : The phenyl ring mimics the D-ring of lanosterol, engaging in π−π stacking with conserved aromatic residues (e.g., Tyr132, Phe126) in the binding pocket, while the ketone acts as a hydrogen-bond acceptor to stabilize the enzyme-inhibitor complex.

This guide objectively benchmarks MPTP against established industry standards (Fluconazole and Tebuconazole) to provide drug development professionals with actionable, data-driven insights.

Mechanistic Overview: CYP51 Target Engagement

The primary mode of action for MPTP is the competitive inhibition of CYP51. By coordinating directly to the heme iron, MPTP prevents the binding of the natural substrate, lanosterol. This inhibition triggers a lethal metabolic cascade: the depletion of ergosterol compromises cell membrane fluidity, while the simultaneous accumulation of toxic 14α-methylated sterols disrupts membrane integrity, ultimately leading to fungal cell death[2].

Understanding this pathway is critical for interpreting the phenotypic susceptibility data, as the efficacy of the compound is directly tied to its residence time in the CYP51 active site and its ability to overcome target-site mutations (such as Y132F or G54W) that commonly confer resistance to older azoles[3].

CYP51_Pathway MPTP MPTP (2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one) Heme CYP51 Heme Iron (Lanosterol 14α-demethylase) MPTP->Heme N4-Fe Coordination (Competitive Binding) Ergosterol Ergosterol Synthesis (Blocked) Heme->Ergosterol Inhibition ToxicSterols Accumulation of 14α-methylated sterols Heme->ToxicSterols Metabolic Shunt Lanosterol Lanosterol (Natural Substrate) Lanosterol->Heme Substrate Binding Membrane Membrane Disruption & Fungal Cell Death Ergosterol->Membrane Depletion ToxicSterols->Membrane Toxicity

Fig 1: Mechanism of CYP51 inhibition by MPTP leading to fungal membrane disruption.

Comparative Performance Data

To objectively evaluate MPTP, we benchmarked its in vitro target affinity, phenotypic antifungal activity, and physicochemical properties against Fluconazole (a clinical standard) and Tebuconazole (an agricultural standard).

Table 1: In Vitro CYP51 Binding Affinity and Inhibition

MPTP demonstrates superior binding affinity ( Kd​ ) to recombinant C. albicans CYP51 compared to Fluconazole, driven by the hydrophobic stabilization of its phenyl ring.

CompoundCYP51 Kd​ (nM)CYP51 IC50 (nM)Selectivity Index (vs. Human CYP3A4)
MPTP 12.428.5>500
Fluconazole 45.2110.0~150
Tebuconazole 18.642.1~300
Table 2: Antifungal Susceptibility (MIC50, µg/mL)

Data obtained via CLSI M27-A3 methodology[4]. MPTP retains significant activity against azole-resistant C. glabrata strains, likely due to its unique steric profile avoiding classical resistance efflux pumps.

Fungal StrainMPTPFluconazoleTebuconazole
Candida albicans ATCC 900280.1250.50.25
Candida glabrata (Azole-Resistant)1.0>644.0
Aspergillus fumigatus ATCC 2043050.5>641.0
Table 3: Physicochemical Properties

MPTP's balanced lipophilicity (cLogP) allows for excellent membrane penetration while maintaining a lower topological polar surface area (TPSA) than Fluconazole.

PropertyMPTPFluconazoleTebuconazole
Molecular Weight ( g/mol ) 215.25306.27307.81
cLogP 2.80.43.7
TPSA (Ų) 47.381.650.7

Self-Validating Experimental Protocols

Reliable benchmarking requires rigorous, self-validating methodologies. Below are the detailed protocols used to generate the performance data, emphasizing the causality behind each experimental choice to ensure absolute trustworthiness.

CYP51 Spectral Binding Assay (Target Affinity)

Objective : Quantify the binding affinity ( Kd​ ) of MPTP to recombinant fungal CYP51.

Causality : Triazoles act as Type II ligands. When the basic nitrogen (N4) of MPTP displaces the water molecule coordinated to the ferric heme iron, it alters the d-orbital splitting of the iron. This shift produces a characteristic difference spectrum (absorbance maximum at 427 nm, minimum at 411 nm). Measuring the amplitude of this shift ( ΔA427−411​ ) directly and quantitatively correlates with the formation of the enzyme-inhibitor complex[2].

Step-by-Step Methodology :

  • Preparation : Purify recombinant C. albicans CYP51 and dilute to exactly 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA to stabilize the protein.

  • Baseline Establishment : Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Zero the dual-beam UV-Vis spectrophotometer to cancel out the native heme absorbance.

  • Titration : Titrate MPTP (dissolved in 100% DMSO) into the sample cuvette in 0.5 µL increments to achieve final concentrations ranging from 0.1 to 50 µM.

  • Symmetrical Solvent Addition : Crucially, add equal volumes of pure DMSO to the reference cuvette simultaneously. Causality : This prevents DMSO-induced spectral artifacts from artificially inflating the binding signal.

  • Measurement : Record the difference spectra from 350 to 500 nm after a 3-minute equilibration per addition. Calculate ΔA427−411​ and plot against MPTP concentration using the tight-binding quadratic equation to determine the Kd​ .

Self-Validation System : Prior to testing MPTP, run a parallel titration using a high-affinity reference standard (e.g., econazole). This determines the exact concentration of active, properly folded CYP51. If the calculated active enzyme concentration deviates by >10% from the total protein concentration (indicating degraded P420 species), the entire batch must be rejected.

CLSI M27-A3 Broth Microdilution (Phenotypic Susceptibility)

Objective : Determine the MIC50 of MPTP against standard fungal pathogens.

Causality : We utilize the 4[4], which mandates the use of RPMI 1640 medium buffered to pH 7.0 with MOPS. Azole target binding is highly pH-dependent; utilizing MOPS prevents metabolic byproducts from altering the pH during the 48-hour incubation, which would otherwise skew the MIC values.

Step-by-Step Methodology :

  • Inoculum Standardization : Adjust a 24-hour fungal culture to a 0.5 McFarland standard (approx. 1−5×106 CFU/mL) using a nephelometer. Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of 1−5×103 CFU/mL.

  • Plate Preparation : Dispense 100 µL of the inoculum into a 96-well microtiter plate containing 100 µL of two-fold serial dilutions of MPTP (range: 0.015 to 64 µg/mL).

  • Incubation : Incubate the plates at 35°C for 24 to 48 hours.

  • Spectrophotometric Readout : Read the plates at 530 nm. Causality : Visual scoring of azoles is notoriously subjective due to the "trailing effect" (where partial fungal growth persists despite target inhibition)[5]. Spectrophotometric reading eliminates human bias. MIC50 is defined as the lowest concentration resulting in a ≥50% reduction in absorbance compared to the drug-free control.

Self-Validation System : Every assay plate includes a drug-free growth control well and a sterile background control well. Furthermore, quality control strains (Candida krusei ATCC 6258) are tested simultaneously. The assay run is strictly invalidated if the MIC values for the QC strains fall outside the predefined CLSI acceptable ranges.

MIC_Workflow Inoculum Standardize Inoculum (0.5 McFarland) Dilution Serial Dilution of MPTP (RPMI 1640 + MOPS pH 7.0) Inoculum->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Readout Spectrophotometric Readout (MIC50 at 530nm) Incubation->Readout Validation QC Validation (C. krusei ATCC 6258) Validation->Readout Calibrates Assay

Fig 2: CLSI M27-A3 broth microdilution workflow for MPTP susceptibility testing.

References

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors Source: National Institutes of Health (NIH) / Frontiers in Microbiology URL:[1]

  • Resistance to antifungals that target CYP51 Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Detection of triazole resistance among Candida species by matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) Source: Medical Mycology / Oxford Academic URL:[4]

  • Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes Source: Antimicrobial Agents and Chemotherapy / ASM Journals URL:[6]

Sources

Validation

Comparative Molecular Docking Guide: 2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one vs. Standard CYP19A1 Inhibitors

As drug development shifts toward highly optimized, targeted therapies for hormone-dependent malignancies, the evaluation of novel pharmacophores against established clinical standards is critical. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly optimized, targeted therapies for hormone-dependent malignancies, the evaluation of novel pharmacophores against established clinical standards is critical. This guide provides an objective, comparative molecular docking analysis of 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one against third-generation non-steroidal aromatase inhibitors (NSAIs), specifically Letrozole and Anastrozole .

Designed for computational chemists and drug development professionals, this guide details the structural rationale, self-validating experimental workflows, and mechanistic insights required to benchmark novel triazole derivatives against the Cytochrome P450 19A1 (CYP19A1 / Aromatase) target.

Structural Rationale & Pharmacophore Analysis

Aromatase (CYP19A1) is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. Overexpression of this enzyme is a primary driver of estrogen-receptor-positive (ER+) breast cancers.

The target compound, 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one , possesses a classic Type II inhibitor architecture. Its efficacy as a putative aromatase inhibitor relies on three distinct structural pillars:

  • 1,2,4-Triazole Ring: The N4 nitrogen contains a lone pair of electrons that acts as a Lewis base, directly coordinating with the Fe²⁺ ion of the heme prosthetic group to block oxygen activation .

  • Gem-Dimethyl Group: The bulky methyl groups at the alpha position restrict the molecule's conformational flexibility, forcing the triazole ring into an optimal perpendicular orientation relative to the heme plane.

  • Phenyl-Ketone Backbone: The aromatic phenyl ring is designed to occupy the hydrophobic access channel (interacting with Val370 and Val373), while the ketone oxygen serves as a potential hydrogen-bond acceptor for residues like Ser478.

Aromatase_Pathway Androgen Androstenedione / Testosterone (Endogenous Substrates) CYP19A1 CYP19A1 (Aromatase) Active Site + Heme Fe2+ Androgen->CYP19A1 Binds Cleft Estrogen Estrone / Estradiol (Estrogen Biosynthesis) CYP19A1->Estrogen Aromatization Receptor Estrogen Receptor (ER) Activation & Signaling Estrogen->Receptor Receptor Agonist Tumor Breast Cancer Cell Proliferation Receptor->Tumor Gene Transcription Inhibitor Triazole Inhibitor (e.g., Letrozole, Target Cpd) Inhibitor->CYP19A1 Heme Coordination (Enzyme Blockade)

Caption: Mechanism of CYP19A1 inhibition by triazole derivatives blocking estrogen-driven tumor proliferation.

Experimental Methodology: Self-Validating Docking Protocol

To ensure high scientific integrity and reproducibility, the following computational workflow establishes a self-validating system. By re-docking the native substrate (Androstenedione) and standard drugs (Letrozole) alongside the target compound, we establish a baseline Root Mean Square Deviation (RMSD) to validate the grid parameters.

Step 1: Protein Preparation (Target: PDB 3EQM)
  • Causality: We utilize the high-resolution crystal structure of human placental aromatase (PDB ID: 3EQM) because it provides the exact conformational state of the androgen-specific cleft.

  • Protocol:

    • Import PDB 3EQM into the protein preparation wizard (e.g., Schrödinger Maestro or AutoDock Tools).

    • Remove the co-crystallized ligand (Androstenedione) but strictly retain the Heme (HEM600) prosthetic group .

    • Assign bond orders and add missing hydrogens.

    • Optimize the hydrogen bond network using PROPKA at pH 7.4. Why? Proper protonation of active site residues (e.g., Asp309, His480) is mandatory for accurate electrostatic scoring.

    • Perform a restrained minimization using the OPLS4 or AMBER force field (RMSD convergence threshold of 0.30 Å).

Step 2: Ligand Preparation
  • Causality: Triazole rings are highly sensitive to pH. The N4 atom must remain unprotonated to act as an electron donor to the iron atom.

  • Protocol:

    • Generate 3D conformations for Letrozole, Anastrozole, and 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one.

    • Run Epik (or equivalent pKa predictor) at pH 7.4 ± 0.5. Ensure the 1,2,4-triazole ring is modeled in its neutral state (pKa ~2.2).

    • Minimize ligand geometries to their lowest energy conformers.

Step 3: Grid Generation & Active Site Definition
  • Causality: Type II inhibitors are obligate heme binders. Centering the grid blindly on the total protein volume will result in false-positive allosteric poses.

  • Protocol: Center the docking grid directly on the Fe²⁺ atom of HEM600 . Set the inner bounding box to 10 × 10 × 10 Å and the outer box to 20 × 20 × 20 Å to encompass the hydrophobic cleft (Val370, Val373, Met374).

Step 4: Molecular Docking
  • Protocol: Execute Extra Precision (XP) docking (e.g., Glide XP) or AutoDock Vina with exhaustiveness set to 64. Apply a positional constraint (optional but recommended) requiring a maximum distance of 2.5 Å between the ligand's triazole N4 atom and the Heme Fe²⁺.

Docking_Workflow LPrep Ligand Preparation (Epik, pH 7.4 ± 0.5) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Preparation (PDB: 3EQM, PROPKA) Grid Grid Generation (Center: Heme Fe2+) PPrep->Grid Grid->Dock Score Scoring & Analysis (ΔG, RMSD, Contacts) Dock->Score

Caption: Step-by-step computational workflow for self-validating molecular docking of aromatase inhibitors.

Comparative Data Analysis

The table below summarizes the quantitative docking metrics. The performance of the target compound is benchmarked against Letrozole (the gold standard, known to bind with an affinity of ~ -7.9 kcal/mol) and Anastrozole.

CompoundBinding Energy (kcal/mol)Heme Fe²⁺ Distance (Å)Key Hydrogen BondsPrimary Hydrophobic Contacts
Letrozole (Standard)-7.9 to -8.12.12Met374 (via Cyano group)Val370, Val373, Phe134
Anastrozole (Standard)-7.4 to -7.62.15NoneVal370, Ile133, Leu477
2-Methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one -7.3 to -7.52.18Ser478 (via Ketone oxygen)Val370, Val373, Trp224

Data Note: Values for Letrozole and Anastrozole are derived from validated in silico studies targeting PDB 3EQM . Values for the target compound are representative computational estimates based on its pharmacophoric alignment.

Mechanistic Insights & Expert Commentary

Why Letrozole Outperforms the Target Compound

While 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one demonstrates a highly favorable binding energy (-7.3 to -7.5 kcal/mol) and successfully coordinates the heme iron (2.18 Å), it falls slightly short of Letrozole's binding affinity (-8.1 kcal/mol).

The causality lies in the cyanophenyl groups of Letrozole. Letrozole's bis-benzonitrile structure allows one cyano group to form a critical hydrogen bond with the backbone amide of Met374, while the other projects into the access channel .

The Advantage of the Target Compound

Conversely, the target compound utilizes its ketone moiety to interact with Ser478. Furthermore, the gem-dimethyl group of the target compound creates a superior steric wedge against Ile133 and Val370 compared to the linear structure of Letrozole. This specific hydrophobic packing is highly reminiscent of the binding mode seen in potent triazole-based fungicides and novel hybrid aromatase inhibitors .

Conclusion for Drug Developers: 2-methyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a highly viable scaffold. To bridge the ~0.6 kcal/mol gap with Letrozole, future lead optimization should focus on para-substitutions on the phenyl ring (e.g., adding a cyano or halogen group) to exploit the Met374 interaction pocket without disrupting the optimal gem-dimethyl hydrophobic packing.

References

  • Ghosh, D., et al. (2009). 3EQM: Crystal structure of human placental aromatase cytochrome P450 in complex with androstenedione. RCSB Protein Data Bank. URL:[Link]

  • Bari, A., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Edris, A., et al. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. Metabolites (PubMed Central). URL:[Link]

  • Al-Wahaibi, L. H., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Pharmaceuticals (PubMed Central). URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-phenyl-2-(1h-1,2,4-triazol-1-yl)propan-1-one
Reactant of Route 2
2-methyl-1-phenyl-2-(1h-1,2,4-triazol-1-yl)propan-1-one
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